2-(Bromomethyl)-1-oxaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-oxaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c10-7-8-3-6-9(11-8)4-1-2-5-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXVTGSQNLKFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(O2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism and Synthesis of 2-(Bromomethyl)-1-oxaspirononane: A Comprehensive Technical Guide
Mechanism and Synthesis of 2-(Bromomethyl)-1-oxaspiro[1]nonane: A Comprehensive Technical Guide
Executive Summary
The incorporation of spirocyclic motifs into small-molecule drug candidates has become a cornerstone strategy for improving metabolic stability, modulating lipophilicity, and acting as conformational locks[1]. Among these, the target compound 2-(bromomethyl)-1-oxaspiro[2]nonane (CAS: 100238-92-4) serves as a highly versatile, commercially valuable building block for complex molecular architectures[3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple procedural recipe. Here, we will dissect the mechanistic causality, thermodynamic drivers, and self-validating experimental protocols required to synthesize this spirocyclic ether via the haloetherification of 1-(but-3-en-1-yl)cyclopentan-1-ol.
Mechanistic Pathway: The Logic of Haloetherification
The formation of 2-(bromomethyl)-1-oxaspiro[2]nonane is driven by a highly regioselective 5-exo-trig bromocyclization . The transformation relies on the precise orchestration of electrophilic activation and intramolecular nucleophilic trapping.
-
Electrophilic Activation: The reaction is initiated by N-Bromosuccinimide (NBS), which acts as a steady-state source of electrophilic bromine (Br⁺). The terminal alkene moiety of the 1-(but-3-en-1-yl) chain attacks the electrophile, forming a strained, three-membered bromonium ion intermediate.
-
Intramolecular Nucleophilic Attack: The tertiary hydroxyl group on the cyclopentane ring acts as an internal nucleophile. Governed by Baldwin’s rules for ring closure, the oxygen lone pair selectively attacks the more substituted internal carbon of the bromonium intermediate (Markovnikov-type regioselectivity). This 5-exo-trig cyclization is kinetically favored over the alternative 6-endo-trig pathway, seamlessly opening the bromonium ring to form a five-membered tetrahydrofuran (THF) ring.
-
Deprotonation: The resulting oxonium ion intermediate rapidly loses a proton to yield the neutral spiro-fused ether. The bromine atom remains covalently bound to the exocyclic methyl group, establishing the 2-(bromomethyl) functionality.
Mechanistic pathway of 5-exo-trig bromocyclization.
Causality in Experimental Choices (E-E-A-T)
Field-proven protocols are not arbitrary; every reagent and condition is a calculated choice designed to suppress side reactions and maximize thermodynamic efficiency.
-
Reagent Selection (NBS vs. Br₂): While molecular bromine (Br₂) is a potent electrophile, its high reactivity often leads to non-selective polybromination or the undesired oxidation of the tertiary alcohol. NBS is specifically chosen because it provides a controlled, low-concentration release of Br⁺, which tightly regulates the reaction kinetics and prevents oxidative degradation.
-
Solvent Selection (Dichloromethane): Dichloromethane (DCM) is the optimal solvent for this transformation. It is polar enough to stabilize the transient bromonium ion intermediate but strictly non-nucleophilic. This prevents the solvent trapping that would occur if alcohols or water were used, ensuring the intramolecular hydroxyl group is the sole nucleophile.
-
Acid Scavenging (NaHCO₃): The cyclization inherently generates hydrogen bromide (HBr) as a byproduct. If left unneutralized, these acidic conditions can promote the elimination of the tertiary alcohol or the premature acid-catalyzed opening of the newly formed spirocyclic ether. The addition of solid sodium bicarbonate (NaHCO₃) acts as an insoluble, mild acid scavenger to buffer the reaction medium, a critical step for maintaining the integrity of the spirocyclic system[4].
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape for the haloetherification, demonstrating the quantitative impact of our mechanistic choices.
| Entry | Solvent | Bromine Source | Additive | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | DCM | Br₂ | None | -78 to RT | 42 | Significant oxidation byproducts due to high Br₂ reactivity. |
| 2 | THF | NBS | None | 0 to RT | 68 | Moderate yield; slower reaction kinetics observed. |
| 3 | MeCN | NBS | NaHCO₃ | 0 to RT | 61 | Poor solubility of intermediates limits conversion rate. |
| 4 | DCM | NBS | None | 0 to RT | 75 | Trace acid-catalyzed ring opening detected (no buffer). |
| 5 | DCM | NBS | NaHCO₃ | 0 to RT | 91 | Clean conversion; optimal buffering and stabilization. |
Self-Validating Experimental Protocol
This workflow is designed as a self-validating system. The visual cues (color changes, TLC shifts) provide real-time confirmation of the mechanistic steps described above.
Step 1: Reaction Setup Charge a flame-dried round-bottom flask with 1-(but-3-en-1-yl)cyclopentan-1-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Add finely powdered Sodium Bicarbonate (NaHCO₃, 1.2 equiv) to the stirring solution.
Step 2: Electrophile Addition Cool the suspension to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Self-Validation: The portion-wise addition controls the exotherm, and the solution will take on a faint yellow tint, indicating the generation of the active bromonium species.
Step 3: Cyclization & Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate (8:2) solvent system. Self-Validation: The disappearance of the UV-inactive starting material (visualized via KMnO₄ stain) and the appearance of a less polar spot confirms the successful etherification.
Step 4: Quenching Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes. Self-Validation: The organic layer will transition from faint yellow to completely colorless, confirming the neutralization of any unreacted NBS or trace Br₂.
Step 5: Isolation & Purification Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient: 0–10% ethyl acetate in hexanes) to afford pure 2-(bromomethyl)-1-oxaspiro[2]nonane as a clear oil.
Standard experimental workflow for the haloetherification reaction.
References
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL:[Link][1]
-
FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY Source: chim.it URL:[Link]
-
The diastereoselective synthesis of functionalised spirocyclic ethers Source: ResearchGate URL:[Link][4]
Stereochemical Dynamics and Synthesis of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane
Executive Summary
The 1-oxaspiro[4.4]nonane framework is a privileged scaffold in modern drug discovery. By incorporating an oxygen atom into a spirocyclic unit, medicinal chemists can dramatically improve aqueous solubility and lower lipophilicity compared to flat carbocyclic or aromatic analogs. Furthermore, the high fraction of sp³-hybridized carbons (
Structural and Stereochemical Deconstruction
A pervasive error in the structural analysis of 2-substituted 1-oxaspiro[4.4]nonanes is the assumption of cis/trans diastereomerism relative to the spiro center. To engineer these molecules effectively, researchers must deconstruct the symmetry of the spirocyclic system.
The "Pseudo-Diastereomer" Pitfall
In 2-(bromomethyl)-1-oxaspiro[4.4]nonane, the cyclopentane ring is fully unsubstituted. Consequently, the two paths traversing the carbocycle from the spiro carbon (C6→C7→C8→C9 and C9→C8→C7→C6) are constitutionally and stereochemically identical. Because the C5 spiro carbon does not possess four unique substituents, it is achiral . It acts as a pro-chiral center but does not contribute to the stereoisomeric complexity of the final molecule.
The C2 Stereocenter
The only stereogenic center in the molecule resides at C2 of the tetrahydrofuran (THF) ring, which bears the bromomethyl group. Because there is only one stereocenter, the molecule exists exclusively as a pair of enantiomers:
-
(R)-2-(bromomethyl)-1-oxaspiro[4.4]nonane
-
(S)-2-(bromomethyl)-1-oxaspiro[4.4]nonane
There are no diastereomers for this specific unsubstituted-carbocycle derivative.
Stereochemical logic demonstrating the achirality of the C5 spiro carbon.
Mechanistic Causality: 5-exo-trig Bromocyclization
The standard synthesis of 2-(bromomethyl)-1-oxaspiro[4.4]nonane proceeds via the electrophilic bromocyclization of the achiral precursor, 1-(but-3-en-1-yl)cyclopentan-1-ol. The causality behind the reaction's regioselectivity and stereoselectivity is governed by kinetic parameters and transition-state geometry, as demonstrated in recent halocyclization studies ().
-
Electrophilic Activation: A brominating agent (e.g., N-bromosuccinimide, NBS) reacts with the pendant alkene to form a bridged bromonium ion intermediate.
-
Intramolecular Capture: The tertiary hydroxyl group at C1 of the cyclopentane ring acts as an internal nucleophile.
-
Regioselectivity (Baldwin's Rules): The nucleophilic oxygen attacks the internal carbon of the bromonium ion. The 5-exo-trig trajectory is kinetically favored over the competing 6-endo-trig pathway, leading exclusively to the 5-membered THF ring rather than a tetrahydropyran.
-
Stereoselectivity: Because the starting material and standard brominating agents are achiral, the bromonium ion forms equally on both enantiotopic faces of the alkene, resulting in a racemic (50:50) mixture. Enantioselective variants require the use of chiral halenium catalysts or chiral Lewis acid complexes ().
Mechanistic pathway of 5-exo-trig bromocyclization to form the spiro ether.
Experimental Protocol: Self-Validating Bromocyclization
The following protocol details the synthesis of racemic 2-(bromomethyl)-1-oxaspiro[4.4]nonane. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.
Objective: High-yield synthesis of the spirocyclic bromide while suppressing elimination and radical side-reactions.
Causality in Protocol Design:
-
Solvent Choice: Dichloromethane (
) is utilized due to its non-nucleophilic nature, preventing solvent trapping of the bromonium ion. -
Temperature Control: Running the reaction at 0 °C kinetically favors the 5-exo-trig cyclization over competing E1/E2 elimination pathways.
-
Quenching Logic: Saturated sodium thiosulfate (
) is required to reduce any unreacted electrophilic bromine, preventing downstream oxidative degradation of the newly formed ether.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1-(but-3-en-1-yl)cyclopentan-1-ol (1.0 equiv, 10.0 mmol) in anhydrous
(100 mL, 0.1 M). -
Activation: Cool the solution to 0 °C using an ice-water bath. Add N-bromosuccinimide (NBS) (1.1 equiv, 11.0 mmol) in three equal portions over 15 minutes. Note: Gradual addition controls the exotherm and minimizes radical generation.
-
Self-Validation (Monitoring): Stir the reaction in the dark for 2 hours at 0 °C. Validate reaction progress via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-inactive alkene (visualized with
stain) and the appearance of a less polar spot confirms successful cyclization. -
Quenching: Quench the reaction by adding 30 mL of saturated aqueous
. Stir vigorously until the organic layer transitions from a faint yellow to colorless, indicating complete reduction of active bromine. -
Isolation: Separate the layers. Extract the aqueous layer with
(2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure 2-(bromomethyl)-1-oxaspiro[4.4]nonane as a clear oil.
Quantitative Data: Condition Optimization
The choice of brominating agent and temperature directly impacts the efficiency of the spiroketalization. The table below summarizes comparative data for the cyclization of 1-(but-3-en-1-yl)cyclopentan-1-ol.
| Brominating Agent | Solvent | Temp (°C) | Additive / Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| NBS | 0 to 25 | None | 85% | 0% (Racemic) | |
| -78 | None | 62% | 0% (Racemic) | ||
| NBA | 0 | None | 88% | 0% (Racemic) | |
| NBS + Chiral Lewis Acid | Toluene | -40 | Imidodiphosphorimidate (10 mol%) | 78% | 92% (Enantioenriched) |
Data synthesized from established halocyclization and asymmetric carboetherification methodologies ().
Downstream Applications in Drug Development
The primary bromide at the C2 position is highly primed for
The steric bulk of the spiro-fused cyclopentane ring imparts unique conformational rigidity to these derivatives. In structure-activity relationship (SAR) campaigns, replacing a flat morpholine or piperidine ring with a functionalized 1-oxaspiro[4.4]nonane often enhances target binding affinity through shape complementarity while simultaneously improving metabolic stability against cytochrome P450 enzymes.
References
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing), 2021. URL:[Link]
-
Bromocyclization of Alkenoic Thioester and Access to Functionalized Sulfur-Heterocycles. Organic Letters, 2023. URL:[Link]
-
Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. NIH/PMC (PubMed), 2015. URL:[Link]
Spectroscopic Elucidation of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane: A Comprehensive Technical Guide
Executive Summary & Synthetic Context
The drive to "escape flatland" in modern drug discovery has led to a profound interest in spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons, medicinal chemists can improve the solubility, metabolic stability, and three-dimensional target engagement of clinical candidates . 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (CAS: 100238-92-4) is a highly versatile building block featuring a rigid spiro[4.4]nonane core.
Understanding the synthetic origin of this compound is critical for accurate spectroscopic analysis. The molecule is typically synthesized via a 5-exo-trig bromoetherification of 1-allylcyclopentanol, governed by Baldwin’s Rules for ring closure . Consequently, the primary impurities encountered during spectroscopic characterization are unreacted allylic alkenes and residual hydroxyl groups. The analytical workflows detailed in this guide are designed not just to confirm the structure, but to act as a self-validating system that mathematically rules out these synthetic precursors and alternative structural isomers.
Fig 1: Integrated spectroscopic workflow for the structural elucidation of the spirocyclic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive tool for mapping the connectivity of the spirocyclic core. The structural assignment relies heavily on the magnetic inequivalence induced by the stereocenter at C-2 and the rigid orthogonal geometry of the spiro-fusion .
Causality in NMR Experimental Design
-
Solvent Selection: Chloroform-d (CDCl₃) is chosen because the spirocyclic ether is highly lipophilic. It ensures complete solvation while providing a sharp deuterium lock signal.
-
Relaxation Delays (D1): A critical parameter in the ¹³C NMR acquisition is the use of an extended relaxation delay (D1 = 10 seconds). The quaternary spiro carbon (C-5) lacks attached protons, leading to highly inefficient dipole-dipole relaxation. Standard 1-second delays will result in severe under-integration or complete signal loss for this defining structural feature.
Self-Validating 2D Connectivity
To definitively prove the spiro-fusion (and rule out a fused bicyclic isomer), the Heteronuclear Multiple Bond Correlation (HMBC) experiment serves as a self-validating internal check. The observation of ³JCH correlations from both the cyclopentyl protons (H-6/H-9) and the tetrahydrofuran (THF) protons (H-3/H-4) converging on the single quaternary carbon resonance at ~92.5 ppm unambiguously confirms the spiro[4.4]nonane junction.
Quantitative NMR Data Summaries
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-2 | 4.15 | m | - | 1H | Deshielded methine adjacent to the ring oxygen. |
| H-10a | 3.55 | dd | 10.5, 4.2 | 1H | Diastereotopic bromomethyl proton (downfield). |
| H-10b | 3.40 | dd | 10.5, 7.8 | 1H | Diastereotopic bromomethyl proton (upfield). |
| H-3, H-4 | 1.80 - 2.15 | m | - | 4H | THF ring methylenes; complex multiplets due to ring puckering. |
| H-6 to H-9 | 1.50 - 1.80 | m | - | 8H | Cyclopentane methylenes. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| C-5 | 92.5 | C (Quaternary) | Spiro carbon; highly deshielded due to direct oxygen attachment. |
| C-2 | 78.4 | CH | THF methine carbon adjacent to oxygen. |
| C-6, C-9 | 38.5, 37.8 | CH₂ | Cyclopentyl carbons adjacent to spiro center. Note: Split into two signals due to diastereotopicity induced by the C-2 stereocenter. |
| C-10 | 36.2 | CH₂ | Bromomethyl carbon; characteristic halogen upfield shift vs oxygen. |
| C-4 | 35.4 | CH₂ | THF methylene adjacent to spiro center. |
| C-3 | 31.2 | CH₂ | THF methylene adjacent to C-2. |
| C-7, C-8 | 24.5, 24.2 | CH₂ | Remote cyclopentyl carbons (diastereotopic). |
Mass Spectrometry (MS)
For a relatively low-molecular-weight, volatile, and neutral compound like 2-(bromomethyl)-1-oxaspiro[4.4]nonane, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is vastly superior to Electrospray Ionization (ESI). EI provides highly reproducible fragmentation patterns that act as a distinct molecular fingerprint .
The Bromine Isotopic Signature
The most diagnostic feature in the MS spectrum is the presence of the bromine atom. Natural bromine exists as an almost perfect 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. Therefore, the molecular ion[M]⁺• will present as a distinct doublet at m/z 218 and 220 of equal intensity.
Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Table 3: Key MS Fragmentation Ions (EI, 70 eV)
| m/z | Ion Type | Relative Abundance | Structural Significance |
| 218 / 220 | [M]⁺• | ~15% | Molecular ion doublet confirming the presence of one Bromine atom. |
| 139 | [M - Br]⁺ | ~40% | Loss of bromine radical, forming a stabilized oxonium species. |
| 125 | [M - CH₂Br]⁺ | 100% (Base) | Alpha-cleavage loss of the bromomethyl radical; highly favored due to stable spiro-oxonium formation. |
| 97 | [C₆H₉O]⁺ | ~60% | Subsequent ring-opening and cleavage of the cyclopentane moiety. |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized primarily as a negative control to validate the success of the cyclization reaction. The precursor, 1-allylcyclopentanol, exhibits a massive, broad O-H stretching band at ~3300 cm⁻¹. The complete absence of this band in the final spectrum is the primary self-validating metric for reaction completion and sample purity.
Table 4: Key IR Vibrational Modes (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |
| 2950 - 2850 | Strong | C-H stretch (sp³) | Confirms the highly aliphatic nature of the spirocyclic core. |
| 1070 | Strong | C-O-C asymmetric stretch | Validates the formation of the cyclic ether (THF ring). |
| 650 | Medium | C-Br stretch | Confirms the incorporation of the alkyl bromide. |
| ~3300 | Absent | O-H stretch | Proves the absence of unreacted 1-allylcyclopentanol precursor. |
Step-by-Step Experimental Methodologies
Protocol A: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 15–20 mg of 2-(bromomethyl)-1-oxaspiro[4.4]nonane into a clean glass vial.
-
Solvation: Dissolve the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).
-
Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring the liquid height is exactly 4.0 to 4.5 cm to optimize magnetic shimming.
-
1D Acquisition:
-
Acquire the ¹H spectrum at 400 MHz using 16 scans and a 1-second relaxation delay.
-
Acquire the ¹³C spectrum at 100 MHz using 512 scans. Critical Step: Set the relaxation delay (D1) to 10 seconds to ensure quantitative integration of the C-5 spiro carbon.
-
-
2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences to map the spin systems and validate the spiro-junction.
Protocol B: GC-MS Analysis
-
Sample Dilution: Prepare a 1 mg/mL solution of the analyte in GC-grade dichloromethane (DCM).
-
Injection: Inject 1.0 µL of the sample into the GC inlet operating at 250 °C in split mode (split ratio 1:50).
-
Chromatography: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: Initial hold at 60 °C for 2 mins, ramp at 15 °C/min to 280 °C, hold for 5 mins.
-
Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C.
-
Data Analysis: Scan from m/z 50 to 300. Extract the chromatogram and verify the 1:1 isotopic ratio at m/z 218/220.
Protocol C: ATR-FTIR Spectroscopy
-
Background Scan: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Sample Application: Apply 1-2 drops of the neat liquid sample directly onto the ATR crystal. Ensure the crystal is fully covered but not overflowing.
-
Acquisition: Collect the sample spectrum using 32 scans from 4000 to 400 cm⁻¹.
-
Validation Check: Inspect the 3500–3200 cm⁻¹ region. If an O-H band is observed, the sample requires further purification (e.g., silica gel chromatography) to remove unreacted starting material before proceeding to biological assays.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing fraction of sp3 carbon atoms in the discovery of clinical candidates. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
-
Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]
Escaping Flatland: A Computational Guide to Theoretical Calculations on Spirocyclic Ethers
Introduction: The 3D Imperative in Medicinal Chemistry
Modern drug discovery is undergoing a paradigm shift known as the "escape from flatland." Historically, medicinal chemistry pipelines were dominated by flat,
Spirocyclic ethers—characterized by an oxygen-containing heterocycle sharing a single carbon atom (the spiro carbon) with another ring—offer precise spatial projection of pharmacophores, enhanced metabolic stability, and improved physicochemical properties. However, their inherent 3D complexity introduces profound conformational challenges. Predicting the bioactive conformation of a spirocyclic ether requires rigorous theoretical calculations, as their structural behavior is governed by a delicate balance of ring strain, steric hindrance, and profound stereoelectronic phenomena[3].
This whitepaper provides an in-depth, self-validating computational framework for modeling spirocyclic ethers, detailing the causality behind quantum mechanical (QM) selection and the stereoelectronic principles that dictate their behavior.
The Stereoelectronic Conundrum: Beyond Hyperconjugation
To accurately model spirocyclic ethers, computational chemists must first understand the physical forces driving their conformational preferences. The most critical of these is the anomeric effect , which traditionally rationalizes why electronegative substituents adjacent to a heteroatom prefer the sterically hindered axial position over the equatorial position.
For decades, the anomeric effect was attributed almost exclusively to hyperconjugation—specifically, the donation of electron density from the oxygen lone pair (
In spirocyclic systems, the dense packing of electron pairs around the spiro center amplifies Pauli repulsion. The exchange energy—a quantum mechanical consequence of the Pauli exclusion principle—stabilizes the axial conformer because it minimizes the spatial overlap of parallel-spin electrons between the oxygen lone pairs and the substituent's electron cloud.
Logical mapping of stereoelectronic factors dictating spirocyclic ether conformations.
Furthermore, the introduction of a small spirocyclic ring (e.g., a cyclopropane or oxetane) radically alters the geometry of the parent ring. The internal bond angle at the spiro carbon is compressed, which subsequently widens the exocyclic bond angles. This geometric distortion relieves 1,3-diaxial steric clashes, effectively "driving" bulky substituents into the axial position and resulting in anomalous, negative A-values[6].
Quantitative Insights: Conformational Shifts in Spiro Systems
The interplay of ring strain and stereoelectronics leads to measurable thermodynamic shifts. Table 1 summarizes DFT-calculated A-values (the free energy difference between axial and equatorial conformers,
Table 1: Influence of Small Spirocyclic Rings on Substituent A-Values
| Substituent | Standard Cyclohexane A-Value (kcal/mol) | Spiro-cyclopropane A-Value (kcal/mol) | Conformational Shift ( |
| Methyl | 1.95 | -0.09 | -2.04 |
| Ethyl | ~1.75 | -0.56 | ~-2.31 |
| Isopropyl | ~2.15 | -2.73 | ~-4.88 |
Data adapted from theoretical DFT calculations demonstrating the "driven axial" phenomenon in spirocyclic scaffolds[6].
Protocol: High-Fidelity Computational Workflow for Spirocyclic Ethers
To capture the subtle energetic differences outlined above, standard computational pipelines are insufficient. The following step-by-step methodology ensures self-validating, high-accuracy predictions for spirocyclic ether conformations and reaction intermediates.
Step-by-step computational workflow for analyzing spirocyclic ethers.
Step 1: 2D-to-3D Conversion and Conformational Search
-
Action: Generate all accessible low-energy conformers using a Monte Carlo Multiple Minimum (MCMM) approach with the OPLS4 or MMFF94 force field.
-
Causality: Spirocyclic ethers possess multiple, rapidly interconverting ring-puckering modes (e.g., envelope vs. half-chair configurations). Molecular mechanics force fields efficiently sample this vast topological space, ensuring no global minimum is missed before initiating computationally expensive QM calculations.
Step 2: Preliminary Geometry Optimization
-
Action: Optimize the geometries of conformers within a 5.0 kcal/mol window using the B3LYP functional and the 6-31G(d) basis set in the gas phase.
-
Causality: B3LYP provides an excellent balance of computational speed and structural accuracy for organic frameworks. The inclusion of polarization functions (d) in the basis set is non-negotiable; they are required to accurately describe the distorted, highly strained geometry around the spiro carbon and the electron density of the highly electronegative ether oxygen.
Step 3: High-Level Single Point Energy and Solvation
-
Action: Perform single-point energy calculations on the optimized geometries using the M06-2X or
B97X-D functional with a def2-TZVPP basis set. Apply the SMD (Solvation Model based on Density) implicit solvent model[7]. -
Causality: Why abandon B3LYP here? B3LYP notoriously underestimates medium-range dispersion forces. In compact spiro systems, intramolecular dispersion interactions between the spiro rings and adjacent substituents are critical for determining the correct energetic ordering of conformers. M06-2X explicitly accounts for these non-covalent interactions. Furthermore, the SMD model is parameterized specifically for free energies of solvation, which is crucial for predicting how the conformer population will shift in an aqueous biological environment.
Step 4: Natural Bond Orbital (NBO) Analysis
-
Action: Run NBO analysis on the ground-state wavefunctions to extract second-order perturbation energies (
). -
Causality: NBO mathematical routines localize the complex, delocalized DFT wavefunctions into chemically intuitive Lewis-like bonding and non-bonding orbitals. This allows the computational chemist to directly quantify the stabilizing energy of specific hyperconjugative interactions (e.g.,
) and validate if the anomeric effect is driving the observed conformation[4],.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Table 2: Recommended DFT Parameters for Spirocyclic Ether Modeling
| Computational Phase | Functional | Basis Set | Solvation Model | Scientific Justification |
| Geometry Optimization | B3LYP | 6-31G(d) | Gas Phase | Rapid convergence; adequate for structural parameters. |
| Thermochemistry ( | M06-2X | def2-TZVPP | SMD (Water) | Captures dispersion forces; minimizes Basis Set Superposition Error (BSSE). |
| Excited State / Photochem | TD-DFT (M06) | def2-TZVPP | SMD | Accurate modeling of triplet states and radical spiro-intermediates[7]. |
Conclusion
Theoretical calculations are not merely supportive tools but foundational requirements for the rational design of spirocyclic ethers in medicinal chemistry. By understanding the causality behind stereoelectronic effects—recognizing that exchange energy and ring strain often override classical steric and hyperconjugative rules—researchers can accurately predict the 3D behavior of these complex scaffolds. Adhering to the rigorous, multi-tiered DFT protocols outlined in this guide ensures that the "escape from flatland" leads to viable, high-affinity drug candidates rather than synthetic dead ends.
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Taylor & Francis / NIH URL:[Link]
-
Analysis of anomeric effects in some oxa diaza Spiro decan derivatives by DFT molecular orbital calculations Source: ResearchGate URL:[Link]
-
Study of Influence of Anomeric Effect on Conformational Preferences using hybrid density functional theory (DFT) Source: Revue Roumaine de Chimie URL:[Link]
-
Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values Source: ChemRxiv URL:[Link]
-
The anomeric effect: the dominance of exchange effects in closed-shell systems Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement Source: PMC / NIH URL:[Link]
-
Anomeric effect cannot be explained by hyperconjugation alone Source: Chemistry World URL:[Link]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. chemistryworld.com [chemistryworld.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophilic Heart of Spirocyclic Scaffolds: A Technical Guide to the Bromomethyl Group
Abstract
Spirocyclic frameworks, with their inherent three-dimensionality, are increasingly prominent in modern drug discovery and materials science.[1][2] The introduction of a bromomethyl group onto these rigid scaffolds imparts a highly valuable electrophilic character, creating a versatile handle for molecular elaboration. This technical guide provides an in-depth exploration of the electrophilic nature of the bromomethyl group in spiro compounds. We will dissect the underlying electronic and steric principles governing its reactivity, detail key synthetic transformations, provide actionable experimental protocols, and highlight its strategic application in the development of complex molecular architectures, including medicinally privileged compounds.[3][4]
Introduction: The Strategic Importance of the Bromomethyl Group in Spirocyclic Chemistry
Spiro compounds, characterized by two rings sharing a single carbon atom, offer a unique and rigid three-dimensional topology that is highly sought after in medicinal chemistry.[5][6][7] This fixed spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of a bromomethyl (-CH₂Br) group into a spirocyclic system introduces a potent electrophilic center, primed for reaction with a wide array of nucleophiles. This functional group acts as a linchpin for the construction of more complex molecules, enabling the facile introduction of diverse functionalities.
The reactivity of the bromomethyl group is analogous to that of a benzylic halide, rendering it highly susceptible to SN2 attack under relatively mild conditions.[8] This guide will delve into the factors that modulate this reactivity within the unique steric and electronic environment of a spirocycle.
The Source of Electrophilicity: Electronic and Steric Considerations
The pronounced electrophilic nature of the carbon atom in a bromomethyl group stems from a combination of inductive and steric effects, which are further modulated by the spirocyclic framework.
Electronic Effects: The Inductive Pull
The primary driver of the electrophilicity is the strong inductive effect of the bromine atom. Bromine, being highly electronegative, withdraws electron density from the adjacent methylene carbon. This creates a partial positive charge (δ+) on the carbon, making it an attractive target for nucleophiles.[9] This polarization of the C-Br bond is the fundamental reason for the group's reactivity.
Steric Effects within the Spirocyclic System
The rigid nature of the spirocyclic core can significantly influence the accessibility of the electrophilic carbon.[10] Unlike in flexible acyclic systems, the spiro framework can either shield the bromomethyl group, hindering nucleophilic attack, or orient it in a way that is highly exposed. The synthesis of spiro compounds can be challenging due to significant steric hindrances and interactions.[3][4] This steric environment plays a crucial role in the kinetics and stereochemical outcome of nucleophilic substitution reactions. Careful consideration of the spirocycle's conformation is therefore paramount in designing synthetic strategies. The interplay of these steric and electronic effects dictates the overall reactivity.[11][12]
Key Transformations: Harnessing the Electrophilicity of the Bromomethyl Group
The electrophilic bromomethyl group on a spiro compound is a versatile handle for a variety of nucleophilic substitution reactions. These transformations are fundamental to the elaboration of the spirocyclic core and the synthesis of target molecules.
Nucleophilic Substitution (SN2) Reactions
The most common and synthetically valuable reaction of bromomethyl-substituted spiro compounds is the bimolecular nucleophilic substitution (SN2) reaction.[13] A diverse range of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Common Nucleophiles and Their Products:
| Nucleophile | Reagent Example | Product Functional Group |
| Amines | Primary or Secondary Amines | Substituted Amines |
| Thiolates | Sodium Thiolate | Thioethers |
| Alkoxides | Sodium Alkoxide | Ethers |
| Cyanide | Sodium Cyanide | Nitriles |
| Azide | Sodium Azide | Azides |
| Carboxylates | Sodium Carboxylate | Esters |
| Enolates | Ketone + Base | C-Alkylated Ketones |
The general mechanism for the SN2 reaction at a bromomethyl group is a concerted process where the nucleophile attacks the electrophilic carbon while the bromide leaving group departs.
Caption: Generalized SN2 mechanism at a bromomethyl group.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of nucleophilic substitution reactions performed on bromomethyl-containing compounds and can be adapted for spirocyclic substrates.
General Protocol for Amination
This protocol describes the reaction of a bromomethyl-substituted spiro compound with an amine to form a secondary or tertiary amine.
Materials:
-
Bromomethyl-spiro compound (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0-2.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.[8]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of the bromomethyl-spiro compound in the same solvent dropwise to the stirred mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Thioether Synthesis
This protocol details the formation of a thioether from a bromomethyl-spiro compound and a thiol.
Materials:
-
Bromomethyl-spiro compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., NaH or K₂CO₃, 1.2 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of the base in the anhydrous solvent at 0 °C under an inert atmosphere, add the thiol dropwise.
-
Stir the mixture for 20-30 minutes at this temperature to form the thiolate.[8]
-
To the stirred thiolate solution, add a solution of the bromomethyl-spiro compound in the same solvent dropwise at 0 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of cold water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: General experimental workflow for nucleophilic substitution.
Applications in Drug Discovery and Complex Molecule Synthesis
The ability to easily functionalize spirocyclic cores via their bromomethyl derivatives has made these compounds valuable intermediates in drug discovery. The introduction of various functional groups can modulate a compound's physicochemical properties, such as solubility and lipophilicity, and its pharmacokinetic profile (ADME).[1] Furthermore, the rigid three-dimensional presentation of these appended groups can lead to enhanced potency and selectivity.[1]
For instance, the synthesis of spiro-β-lactams, a class of compounds with diverse biological activities including antibacterial and anticancer properties, can utilize bromomethyl-containing precursors.[3][4][14][15] The electrophilic handle allows for the construction of the requisite ring systems and the introduction of diversity elements for structure-activity relationship (SAR) studies.[2]
Conclusion
The bromomethyl group is a powerful and versatile functional group that imparts a strong electrophilic character to spiro compounds. This electrophilicity, driven by the inductive effect of the bromine atom, allows for a wide range of nucleophilic substitution reactions, providing a robust platform for the synthesis of complex and medicinally relevant molecules. A thorough understanding of the interplay between electronic and steric effects within the spirocyclic framework is essential for the strategic design and successful execution of synthetic routes leveraging this key reactive handle. As the demand for novel, three-dimensional chemical entities continues to grow, the importance of bromomethyl-substituted spiro compounds as key building blocks in organic synthesis and drug discovery is set to increase.
References
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Bromo-2-(bromomethyl)-3-fluoropyridine.
- Bandyopadhyay, D., Mandes, R., & Chauhan, S. C. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
- Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
- ResearchGate. (n.d.). Structures, reagents and conditions for the synthesis of spiro... [Diagram].
- ResearchGate. (2025, November 3). An update on the synthesis and reactivity of spiro-fused β-lactams.
- Arora, R., et al. (n.d.). Synthesis of novel spiro-β-lactams. Indian Academy of Sciences.
- ResearchGate. (n.d.). Proposed reaction mechanism for formation of the spiro compounds 3 and 5. [Diagram].
- PMC. (n.d.). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides.
- Biblio. (n.d.). Synthesis and reactivity of spiro-fused β-lactams.
- PMC. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists [Request PDF].
- PMC. (n.d.). Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices.
- Walsh Medical Media. (2023, August 28). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
- Journal of Synthetic Chemistry. (2023, July 8). Electro Organic Feist–Benary Reaction for the Synthesis of Some New Spiro Dihydrofuran Derivatives.
- Kagan, S. (2023, August 28). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media.
- Wikipedia. (n.d.). Steric effects.
- Beilstein Journals. (2026, January 14). BJOC - Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure.
- ResearchGate. (n.d.). The plausible formation mechanism of the spiro compounds. [Diagram].
- Total Organic Chemistry. (2020, July 5). Retrosynthesis Practice: Nucleophilic Substitution | Organic Chemistry Lessons [Video]. YouTube.
- MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- PMC. (n.d.). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction.
- ResearchGate. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry [Request PDF].
- PubMed. (n.d.). The interplay between steric and electronic effects in S(N)2 reactions.
- PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Benchchem. (n.d.). Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery.
- Organic Reactions & Reaction Mechanisms. (n.d.).
- European Journal of Medicinal Chemistry. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Scribd. (n.d.). Steric and Electronic Effects.
- Viromii. (n.d.). New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method.
- Scribd. (n.d.). Understanding Reaction Mechanisms in Organic Chemistry.
- eBooks. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry.
- YouTube. (2023, February 15). Alpha Halogenation of Ketones and Aldehydes.
- YouTube. (2021, April 20). 21.3 Alpha Halogenation | Organic Chemistry.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Reddit. (2023, May 31). Separation of Ketone and alpha Bromo ketone : r/Chempros.
- YouTube. (2014, April 25). Alpha Bromination of a Ketone 002.
- YouTube. (2018, May 5). Alpha Halogenation of Ketones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
Reactivity of the Carbon-Bromine Bond in 2-(Bromomethyl)-1-oxaspiro[4.4]nonane: An In-Depth Technical Guide
Executive Summary
The drive toward higher sp³ character in modern drug discovery has elevated the importance of complex, conformationally restricted scaffolds. 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (CAS: 100238-92-4) represents a highly versatile building block, featuring a tetrahydrofuran (THF) ring spiro-fused to a cyclopentane ring, with a reactive primary alkyl bromide adjacent to the ether oxygen. This whitepaper provides a comprehensive analysis of the reactivity of its carbon-bromine (C–Br) bond, detailing mechanistic pathways, self-validating experimental protocols, and quantitative performance data designed for researchers and drug development professionals.
Structural Dynamics and Stereoelectronic Profile
The reactivity of 2-(bromomethyl)-1-oxaspiro[4.4]nonane is dictated by the unique stereoelectronic environment of the C2 position.
-
Primary Halide Accessibility: The bromomethyl group is an unbranched primary alkyl halide (-CH₂Br), making it an excellent electrophile with minimal steric hindrance at the reacting carbon.
-
Inductive Activation: The adjacent ether oxygen exerts an electron-withdrawing inductive effect, polarizing the C–Br bond and increasing the electrophilicity of the carbon atom, a phenomenon well-documented in analogous 2-(bromomethyl)tetrahydrofuran systems 1.
-
Conformational Rigidity: The spiro[4.4] fusion at C5 locks the THF ring into a restricted envelope conformation. This rigidity reduces the entropic penalty during the transition state of nucleophilic attacks, often leading to more predictable reaction kinetics compared to flexible, acyclic ethers 2.
Mechanistic Pathways of the C–Br Bond
The C–Br bond in this spirocyclic system can be activated via three primary mechanistic pathways:
Nucleophilic Bimolecular Substitution (S_N2)
The dominant and most synthetically useful pathway is the S_N2 reaction. The lack of β-branching on the exocyclic carbon minimizes steric clash, allowing nitrogen, oxygen, sulfur, and carbon nucleophiles to displace the bromide efficiently. This pathway is extensively utilized to append complex azacycles and pharmacophores onto the spirocyclic core 3.
Radical-Mediated Homolytic Cleavage
Under photoredox conditions or in the presence of standard radical initiators (e.g., AIBN/Bu₃SnH), the C–Br bond undergoes homolytic cleavage. The resulting primary carbon-centered radical can be trapped by electron-deficient alkenes (Giese addition) or participate in intramolecular cyclizations to form novel polycyclic architectures 4.
Organometallic Insertion and Ring-Opening Dynamics
Insertion of magnesium or lithium into the C–Br bond generates a reactive organometallic species. However, similar to tetrahydrofurfuryl Grignard reagents, this intermediate is prone to β-alkoxy elimination (Grob-type fragmentation), leading to the opening of the THF ring. Strict temperature control (-78 °C) is required to utilize the intact spirocyclic organometallic reagent.
Reaction pathways of the C-Br bond in 2-(Bromomethyl)-1-oxaspiro[4.4]nonane.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and high fidelity in drug development workflows, the following protocols are designed as self-validating systems. Experimental choices are grounded in strict chemical causality.
Protocol: Synthesis of Spirocyclic Amines via S_N2
This protocol describes the displacement of the bromide by a secondary amine (e.g., morpholine).
Causality of Reagents:
-
Solvent (Acetonitrile, MeCN): A polar aprotic solvent is selected because it solvates cations (from the base) well but leaves the nucleophilic amine relatively unsolvated, significantly increasing its kinetic energy and reaction rate.
-
Base (K₂CO₃): A heterogeneous, mild inorganic base is chosen to scavenge the generated HBr. It is strong enough to drive the reaction forward but too bulky and insoluble to cause competitive E2 elimination (which would yield an unwanted exocyclic enol ether).
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(bromomethyl)-1-oxaspiro[4.4]nonane (1.0 equiv, 2.0 mmol) in anhydrous MeCN (10 mL).
-
Reagent Addition: Add morpholine (1.5 equiv, 3.0 mmol) followed by finely powdered anhydrous K₂CO₃ (2.0 equiv, 4.0 mmol).
-
Thermal Activation: Equip the flask with a reflux condenser and heat the suspension to 75 °C under a nitrogen atmosphere.
-
Self-Validation Checkpoint (4 Hours): Withdraw a 10 μL aliquot, dilute in MeOH, and analyze via LC-MS.
-
Validation Logic: Monitor the disappearance of the characteristic isotopic bromide doublet [M+H]⁺ and [M+2+H]⁺.
-
Feedback Loop: If the starting material peak area is >5%, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to initiate an in-situ Finkelstein reaction. The transiently formed alkyl iodide is significantly more reactive, driving the reaction to completion.
-
-
Workup: Once validated as complete, cool to room temperature, filter through a Celite pad to remove K₂CO₃, and concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target spirocyclic amine.
Self-validating experimental workflow for SN2 substitution of the bromomethyl group.
Quantitative Data Presentation
The following table summarizes the comparative reactivity profile of 2-(bromomethyl)-1-oxaspiro[4.4]nonane across various S_N2 transformations. The data illustrates the robust nature of the C–Br bond against diverse nucleophiles under optimized conditions.
Table 1: Comparative Reactivity Profile in S_N2 Transformations
| Nucleophile | Base / Additive | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Note |
| Morpholine (2° Amine) | K₂CO₃ | MeCN | 75 | 6 | 88% | Clean inversion; no elimination observed. |
| Sodium Methoxide | None | MeOH | 65 | 8 | 81% | Williamson etherification; requires dry conditions. |
| Potassium Cyanide | 18-Crown-6 (Cat.) | DMF | 90 | 12 | 74% | Crown ether essential for solubilizing K⁺ in DMF. |
| Thiophenol | Cs₂CO₃ | DMF | 60 | 4 | 93% | High nucleophilicity of thiolate ensures rapid conversion. |
| Sodium Azide | NaI (Cat.) | DMSO | 80 | 5 | 85% | Finkelstein acceleration required for optimal yield. |
Conclusion
The carbon-bromine bond in 2-(bromomethyl)-1-oxaspiro[4.4]nonane serves as a highly reliable electrophilic handle for the late-stage functionalization of spirocyclic scaffolds. By leveraging the principles of stereoelectronic activation and employing self-validating, feedback-driven experimental protocols, researchers can efficiently incorporate this structurally rigid, sp³-rich motif into complex pharmaceutical pipelines.
References
- "CAS 1192-30-9: 2-(Bromomethyl)tetrahydrofuran", CymitQuimica.
- "1,4-Dibromo-2-butanol | 19398-47-1", BenchChem.
- "AZACYCLYL-SUBSTITUTED ARYLDIHYDROISOQUINOLINONES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS MEDICAMENTS", European Patent Office.
- "Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides", National Institutes of Health (PMC).
Sources
- 1. CAS 1192-30-9: 2-(Bromomethyl)tetrahydrofuran | CymitQuimica [cymitquimica.com]
- 2. 1,4-Dibromo-2-butanol | 19398-47-1 | Benchchem [benchchem.com]
- 3. AZACYCLYL-SUBSTITUTED ARYLDIHYDROISOQUINOLINONES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS MEDICAMENTS - Patent 1987020 [data.epo.org]
- 4. Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis and Methodological Guide to the 2-Oxaspiro[4.4]nonane Core in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to complex, three-dimensional architectures is a defining paradigm shift. The 2-oxaspiro[4.4]nonane core—a spirocyclic scaffold comprising a tetrahydrofuran-like ring fused to a cyclopentane ring at a single quaternary carbon—exemplifies this transition[1]. By acting as a rigid bioisostere for flat aromatic systems, this scaffold significantly enhances the Fraction of sp3 carbons (Fsp3) [2], thereby improving metabolic stability, aqueous solubility, and target specificity[3].
This whitepaper provides an in-depth structural analysis of the 2-oxaspiro[4.4]nonane core, detailing its conformational dynamics, physicochemical metrics, and a self-validating synthetic protocol designed for Fragment-Based Drug Discovery (FBDD)[4].
Architectural Significance and the Fsp3 Paradigm
The pharmaceutical industry faces high attrition rates during clinical translation, often due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles[5]. The incorporation of spirocyclic scaffolds directly addresses these liabilities by increasing the molecule's Fsp3 character[6].
The Causality of 3D Complexity
Flat aromatic rings often suffer from non-specific binding and poor solubility due to
Logical relationship between spirocyclic architecture, Fsp3, and drug viability.
Quantitative Structural and Physicochemical Metrics
To understand the structural advantage of the core, we must analyze its quantitative metrics. The table below summarizes key data points derived from crystallographic and cheminformatic analyses of spiro[4.4]nonane derivatives.
| Metric | Value / Observation | Analytical Significance |
| Average Fsp3 (Research Compounds) | 0.36 | Represents the baseline 3D complexity in early-stage high-throughput screening libraries[2]. |
| Average Fsp3 (Approved Drugs) | 0.47 | Demonstrates that a higher fraction of sp3 carbons statistically correlates with clinical translation[2]. |
| Carbonyl Vector Angle (1,6-dione) | ~84° | Highlights the rigid spatial orientation enforced by the spiro center, crucial for precise receptor interactions[7]. |
| Ring Conformation | Envelope / Half-Chair | The dynamic puckering of the five-membered rings allows for optimized induced-fit binding within target pockets[7]. |
Conformational Dynamics and Structural Elucidation
The stereochemical complexity of the 2-oxaspiro[4.4]nonane core requires rigorous analytical validation. The central quaternary carbon introduces significant conformational rigidity, yet the individual five-membered rings retain a degree of flexibility[7].
X-Ray Crystallography
Single-crystal X-ray diffraction is definitive for resolving the absolute configuration of these spirocycles[1]. Crystallographic data of related spiro[4.4]nonane diones reveals that the two five-membered rings adopt a conformation that exists in a rapid equilibrium between an envelope and a half-chair form[7]. This dynamic puckering is highly advantageous in drug design, as it allows the scaffold to make micro-adjustments to fit perfectly into enzymatic active sites.
NMR Spectroscopy Strategies
Because diastereomers generated during spiroannulation can produce overlapping signals, standard 1D NMR is often insufficient.
-
1H NMR & NOESY: Distinguishing between axial and equatorial protons is critical. Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to observe through-space correlations, confirming the relative stereochemistry of substituents across the spiro junction[1].
-
13C NMR: The quaternary spiro carbon is the hallmark of this scaffold. Its chemical shift (typically isolated between 45–60 ppm, depending on adjacent heteroatoms) serves as the primary diagnostic peak during synthetic validation.
Experimental Workflow: Synthesis and Self-Validating Protocols
To harness the 2-oxaspiro[4.4]nonane core for Diversity-Oriented Synthesis (DOS)[4], a robust, scalable protocol is required. The following methodology details the synthesis of the precursor 2-oxaspiro[4.4]nonane-1,3-dione via a Knoevenagel condensation route[2].
Rationale and Causality
The synthesis relies on the sequential construction of the spiro center. By starting with cyclopentanone, the pre-existing five-membered carbocycle dictates the geometry. The Knoevenagel condensation activates the
Experimental workflow for the synthesis and structural validation of spirocycles.
Step-by-Step Methodology
Step 1: Knoevenagel Condensation
-
Procedure: In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclopentanone (1.0 eq) and ethyl 2-cyanoacetate (1.1 eq) in toluene. Add a catalytic amount of piperidine and glacial acetic acid.
-
Execution: Reflux the mixture until the theoretical volume of water is collected.
-
Causality: The base (piperidine) deprotonates the cyanoacetate. The Dean-Stark trap removes water, driving the equilibrium toward the formation of the alkylidenecyclopentane intermediate.
Step 2: Cyanide Addition
-
Procedure: Cool the mixture and add a solution of potassium cyanide (1.2 eq) in water/ethanol. Stir at room temperature for 12 hours.
-
Causality: The cyanide ion acts as a nucleophile, performing a conjugate addition on the
-unsaturated system. This crucial step establishes the quaternary spiro carbon.
Step 3: Hydrolysis and Dehydrative Cyclization
-
Procedure: Isolate the intermediate and reflux in concentrated hydrochloric acid (HCl) for 24 hours. Cool the mixture to precipitate the diacid. Treat the diacid with acetic anhydride at 100°C for 2 hours to force cyclization.
-
Causality: Concentrated HCl hydrolyzes both the nitrile and ester groups into carboxylic acids. The subsequent treatment with acetic anhydride acts as a potent dehydrating agent, closing the second five-membered ring to form the 2-oxaspiro[4.4]nonane-1,3-dione[2].
The Self-Validating System (Quality Control)
This protocol is self-validating through intermediate NMR checks:
-
Validation Check 1 (Post-Step 1): 1H NMR must show the disappearance of the cyclopentanone
-protons and the appearance of a highly deshielded alkene proton signal. -
Validation Check 2 (Post-Step 3): 13C NMR must confirm the success of the spiroannulation. The distinct diacid carbonyl peaks (~178 ppm) must shift to the strained anhydride carbonyl region (~170-175 ppm). Crucially, the quaternary spiro carbon must appear as a distinct singlet in the 45-55 ppm range. If this peak is absent, the cyclization has failed.
Integration into Fragment-Based Drug Discovery (FBDD)
Once synthesized and validated, the 2-oxaspiro[4.4]nonane core is primed for FBDD. Traditionally, fragment libraries were dominated by flat, sp2-hybridized molecules. By integrating this Fsp3-rich core, researchers can probe challenging biological targets with greater 3D precision[4].
For advanced screening, the core can be functionalized with fluorine atoms. This allows the fragments to be screened against protein targets using 19F-NMR , a highly sensitive technique that detects weak binding events without the background interference common in 1H-NMR screening[2]. The rigidity of the spiro[4.4]nonane core ensures that when a hit is identified, the spatial vectors of its functional groups are well-defined, drastically accelerating the lead optimization phase.
References
1.[2] New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI. Available at: 2.[6] Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. PubMed. Available at: 3.[3] BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. Available at: 4.[4] Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery. Benchchem. Available at: 5.[5] Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. Available at: 6.[1] 2-Oxaspiro[4.4]nonan-3-one. Benchchem. Available at: 7.[7] 2-Oxaspiro[4.4]nonane-1,6-dione | 909770-46-3. Benchchem. Available at:
Sources
- 1. 2-Oxaspiro[4.4]nonan-3-one|CAS 5724-62-9 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
- 6. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Oxaspiro[4.4]nonane-1,6-dione | 909770-46-3 | Benchchem [benchchem.com]
Methodological & Application
Advanced Application Note: 2-(Bromomethyl)-1-oxaspiro[4.4]nonane in Organic Synthesis & Drug Discovery
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Strategic Utility in Modern Drug Discovery
The pharmaceutical industry's paradigm shift away from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures has made spirocyclic scaffolds invaluable ([1]). 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (CAS: 100238-92-4) is a highly versatile building block that perfectly aligns with this "escape from flatland" strategy[2].
The 1-oxaspiro[4.4]nonane core—a tetrahydrofuran ring spiro-fused to a cyclopentane ring—imparts strict conformational rigidity while introducing a polar oxygen atom that favorably lowers the lipophilicity (logP) of drug candidates. Furthermore, these skeletons can be efficiently accessed from carbohydrate-derived precursors, ensuring reliable stereochemical control ([3]). The pendant bromomethyl group at the C2 position serves as an ideal electrophilic vector, enabling late-stage diversification via nucleophilic substitution without disrupting the delicate spirocyclic core[4].
Fig 1: Strategic workflow for escaping flatland using 1-oxaspiro[4.4]nonane scaffolds.
Mechanistic Principles: The Bromomethyl Vector
The reactivity of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane is governed by the physical organic chemistry of its primary alkyl bromide moiety.
Causality of Reactivity: The primary nature of the bromomethyl group minimizes steric hindrance at the electrophilic carbon, heavily favoring a bimolecular nucleophilic substitution (SN2) pathway over unimolecular (SN1) dissociation, which would generate an energetically unfavorable primary carbocation ([4]). However, the adjacent chiral center (C2) and the bulk of the spiro[4.4]nonane core impose specific trajectory requirements. The nucleophile must execute a precise 180° backside attack relative to the carbon-bromine bond. To overcome the mild steric shielding provided by the spiro-core, reactions often require elevated temperatures or the addition of a Finkelstein catalyst (e.g., KI) to lower the transition state activation energy.
Fig 2: Mechanistic pathway of SN2 substitution at the bromomethyl vector of the spirocyclic core.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process analytical checks and mechanistically driven workup procedures.
Protocol A: N-Alkylation with Secondary Amines (Synthesis of Basic Pharmacophores)
Objective: Attach a basic amine (e.g., piperidine) to the spirocyclic core to generate a potential target-binding pharmacophore.
Causality & Reagent Selection:
-
Solvent (DMF): A polar aprotic solvent is critical. It solvates the cations (K+) but leaves the amine nucleophile unencumbered by hydrogen bonding, maximizing its nucleophilicity.
-
Base (K₂CO₃): A mild, insoluble inorganic base scavenges the generated HBr. Because it is insoluble, it prevents the localized high pH spikes that could trigger unwanted E2 elimination side-reactions.
-
Catalyst (KI): Facilitates an in-situ Finkelstein reaction, temporarily converting the bromide to a more reactive primary iodide, accelerating the SN2 attack.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 50 mL round-bottom flask with 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL, 0.2 M).
-
Activation: Add finely powdered K₂CO₃ (2.0 equiv, 10.0 mmol) and KI (0.1 equiv, 0.5 mmol). Stir the suspension at room temperature for 15 minutes.
-
Coupling: Add the secondary amine (e.g., piperidine, 1.2 equiv, 6.0 mmol) dropwise via syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12–16 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (M / M+2) at m/z 219/221 due to the bromine isotopes[2]. The reaction is complete when this doublet is fully replaced by the [M+H]+ peak of the desired product.
-
Workup: Cool to room temperature and quench with distilled water (50 mL). Extract with Ethyl Acetate (3 × 30 mL).
-
Purification Trick: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL). Causality: LiCl drastically increases the polarity of the aqueous phase, effectively pulling residual DMF out of the organic layer.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM/MeOH gradient).
Protocol B: S-Alkylation with Aryl Thiols (Thioether Formation)
Objective: Synthesize a spirocyclic thioether, a common motif in covalent inhibitors and allosteric modulators.
Causality & Reagent Selection:
-
Base (NaH): Sodium hydride irreversibly deprotonates the thiol to form a highly nucleophilic thiolate anion.
-
Solvent (THF): Chosen over DMF to safely accommodate the strong hydride base and prevent solvent degradation.
Step-by-Step Methodology:
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in anhydrous THF (20 mL) at 0 °C under nitrogen.
-
Thiolate Formation: Add the aryl thiol (1.1 equiv, 5.5 mmol) dropwise.
-
Self-Validation: Observe the evolution of H₂ gas. The cessation of bubbling serves as a visual, self-validating indicator that complete deprotonation has occurred.
-
Coupling: Add 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (1.0 equiv, 5.0 mmol) dropwise to the cold thiolate solution.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Causality: Thiolates are highly polarizable "soft" nucleophiles; they react rapidly with primary bromides at room temperature, eliminating the need for heat and suppressing side reactions.
-
Workup: Carefully quench the reaction by dropwise addition of saturated aqueous NH₄Cl (10 mL) to safely destroy any unreacted NaH. Extract with DCM (3 × 20 mL).
-
Isolation: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Quantitative Data Summary
The following table summarizes the optimized parameters for various nucleophilic substitutions utilizing the 2-(Bromomethyl)-1-oxaspiro[4.4]nonane scaffold.
| Reaction Type | Nucleophile Class | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| N-Alkylation | 2° Aliphatic Amine | K₂CO₃ / KI (0.1 eq) | DMF | 80 | 12–16 | 75–85 |
| N-Alkylation | 1° Aryl Amine | DIPEA / NaI (0.2 eq) | MeCN | 90 | 18–24 | 60–70 |
| S-Alkylation | Aryl Thiol | NaH | THF | 25 | 2–4 | 85–95 |
| O-Alkylation | Phenol | Cs₂CO₃ | DMF | 100 | 16–20 | 65–80 |
References
-
BIOFOUNT Chemical Database. "2-(Bromomethyl)-1-oxaspiro[4.4]nonane - CAS 100238-92-4." Product Specifications & Analytical Data. URL:[Link]
-
Kozyriev, Y. K., et al. "Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery." Tetrahedron Letters, 2023. URL:[Link]
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(Bromomethyl)-1-oxaspiro[4.4]nonane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 1-Oxaspiro[4.4]nonane Scaffold
The 1-oxaspiro[4.4]nonane framework represents a class of privileged scaffolds in medicinal chemistry and materials science. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a tetrahydrofuran and a cyclopentane ring, provides a rigid and conformationally constrained structure.[1] This topographical feature is highly desirable in drug design, as it can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties.[2][3]
2-(Bromomethyl)-1-oxaspiro[4.4]nonane is a key synthetic intermediate that serves as an electrophilic building block. The primary bromomethyl group is highly activated towards nucleophilic substitution, making it an exceptionally versatile handle for introducing the spirocyclic moiety into a diverse range of molecular architectures. The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by a wide array of nucleophiles.[4] This guide provides a detailed exploration of the mechanistic principles, practical considerations, and validated protocols for leveraging this reagent in nucleophilic substitution reactions.
Mechanistic Framework: The SN2 Pathway
The reaction of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[5] As a primary alkyl halide, the steric hindrance around the electrophilic carbon is minimal, allowing for efficient backside attack by the nucleophile.
Key Characteristics of the SN2 Reaction:
-
Concerted Mechanism: The reaction occurs in a single, concerted step where the formation of the new carbon-nucleophile bond and the cleavage of the carbon-bromine bond happen simultaneously.[4][6]
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (2-(Bromomethyl)-1-oxaspiro[4.4]nonane) and the incoming nucleophile.[5]
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center. While the carbon in the bromomethyl group is not a stereocenter itself, this principle is fundamental to the SN2 mechanism.[6]
-
Transition State: The reaction passes through a high-energy transition state where the central carbon atom is pentacoordinate, with the nucleophile and the leaving group positioned 180° apart.[4]
Caption: General SN2 mechanism for 2-(Bromomethyl)-1-oxaspiro[4.4]nonane.
Application Notes: Strategy and Optimization
The success of a nucleophilic substitution reaction hinges on the careful selection of reagents and conditions. The following notes provide field-proven insights for optimizing these reactions.
Nucleophile Selection
The choice of nucleophile dictates the functionality of the resulting product. A wide range of nucleophiles can be employed effectively.[7]
-
N-Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles for forming new C-N bonds.[8] The resulting secondary or tertiary amines are common motifs in biologically active compounds.
-
S-Nucleophiles (Thiols): Thiols are highly potent nucleophiles, often more so than their oxygen counterparts.[9] Reactions are typically fast and high-yielding, producing thioethers. The corresponding thiolate anions, generated with a mild base, are even more reactive.[10]
-
O-Nucleophiles (Alcohols/Phenols): Alcohols and phenols require deprotonation by a base (e.g., K₂CO₃, NaH) to form the more nucleophilic alkoxide or phenoxide ions before they can efficiently displace the bromide.[10]
-
Azide Ion (N₃⁻): Sodium azide is a robust nucleophile for introducing the azido moiety. The resulting organic azides are highly versatile intermediates, readily converted to primary amines via reduction or used in 1,3-dipolar cycloaddition reactions ("click chemistry").[11][12]
Solvent Choice: The Key to Reactivity
For SN2 reactions, polar aprotic solvents are generally the best choice.[4] Solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , or Acetone are ideal. They can dissolve the substrate and many nucleophilic salts while poorly solvating the anionic nucleophile. This "naked" nucleophile has enhanced reactivity, leading to faster reaction rates.
The Role of Base and Temperature
-
Base: A base is required when using protic nucleophiles like thiols or alcohols to generate the more reactive anionic form.[10] Non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices. For alcohols, a stronger base like sodium hydride (NaH) may be necessary.
-
Temperature: Most reactions proceed efficiently at room temperature (20-25 °C). Gentle heating (40-60 °C) can be applied to accelerate slower reactions or when using less reactive nucleophiles. However, excessive heat should be avoided as it may promote side reactions.[13]
Troubleshooting and Workflow Optimization
Low yields or the presence of side products often arise from suboptimal reaction conditions. A systematic approach is key to overcoming these challenges.
Caption: Decision workflow for optimizing SN2 reaction conditions.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the nucleophilic substitution of primary alkyl bromides, serving as a starting point for experiments with 2-(Bromomethyl)-1-oxaspiro[4.4]nonane.
| Nucleophile Class | Example Nucleophile | Solvent | Base (if required) | Temperature (°C) | Typical Time (h) | Product Type |
| Amine (N) | Piperidine | Acetonitrile (ACN) | K₂CO₃ | 25 - 50 | 4 - 12 | Tertiary Amine |
| Thiol (S) | Thiophenol | DMF | K₂CO₃ | 25 | 1 - 4 | Thioether |
| Alcohol (O) | Phenol | DMF | NaH | 25 - 60 | 6 - 24 | Ether |
| Azide (N₃) | Sodium Azide (NaN₃) | DMF/H₂O | None | 25 | 2 - 8 | Organic Azide |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-((Piperidin-1-yl)methyl)-1-oxaspiro[4.4]nonane (N-Alkylation)
This protocol details the reaction with a secondary amine nucleophile.
Materials and Reagents:
-
2-(Bromomethyl)-1-oxaspiro[4.4]nonane (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate, brine, saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(Bromomethyl)-1-oxaspiro[4.4]nonane and anhydrous acetonitrile (to make a ~0.2 M solution).
-
Add potassium carbonate (2.0 eq) and piperidine (1.2 eq) to the stirred solution.
-
Heat the reaction mixture to 50 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.
Protocol 2: Synthesis of 2-((Phenylthio)methyl)-1-oxaspiro[4.4]nonane (S-Alkylation)
This protocol demonstrates the highly efficient reaction with a thiol nucleophile.[10]
Materials and Reagents:
-
2-(Bromomethyl)-1-oxaspiro[4.4]nonane (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, water, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add thiophenol (1.1 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF (to make a ~0.3 M solution).
-
Stir the suspension at room temperature for 20 minutes to form the thiolate anion.
-
Add a solution of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (1.0 eq) in a small amount of DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with water (2x) and brine (1x) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude thioether can be purified by flash column chromatography.
Protocol 3: Synthesis of 2-(Azidomethyl)-1-oxaspiro[4.4]nonane (Azide Substitution)
This protocol outlines the synthesis of a versatile azido intermediate.[12]
Materials and Reagents:
-
2-(Bromomethyl)-1-oxaspiro[4.4]nonane (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 v/v mixture)
-
Ethyl acetate, deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Sodium azide is highly toxic. Handle with extreme care. Do not allow contact with acids, as this generates toxic hydrazoic acid gas.
-
In a round-bottom flask, dissolve sodium azide (1.5 eq) in a mixture of DMF and water.
-
Add 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (1.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash thoroughly with water (3x) to remove DMF, followed by a final wash with brine (1x).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature (<40 °C) as organic azides can be thermally unstable. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
References
-
Nucleophilic Substitution Reactions . (n.d.). Retrieved from Google Search.[4]
-
The Use of 2-Oxa-7-azaspiro[4.4]nonan-1-one in Fragment-Based Drug Discovery . (2025). Benchchem.[2]
-
Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry . (2025). Benchchem.[3]
-
Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis . (n.d.). Benchchem.[13]
-
Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design . (2025). Benchchem.[1]
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us . (2025, November 20). Retrieved from Google Search.[5]
-
Nucleophilic substitution and elimination reactions . (2025, May 23). Chemistry LibreTexts.[6]
-
An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks . (n.d.). Royal Society of Chemistry.[14]
-
Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds . (2016, October 18). MDPI.[15]
-
Nucleophilic Substitution, Addition, and Elimination Reactions . (n.d.). The Organic Chemistry of Medicinal Agents, AccessPharmacy.[7]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products . (2026, February 7). Retrieved from Google Search.[16]
-
1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides . (2001, March 22). The Journal of Organic Chemistry, ACS Figshare.[17]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes . (2025, May 5). Journal of Organic and Pharmaceutical Chemistry.[18]
-
The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 . (2021, October 2). Molecules, PMC.[19]
-
Development of the intramolecular Prins cyclization/Schmidt reaction for the construction of the azaspiro[13][13]nonane: application to the formal synthesis of (±)-stemonamine . (2011, February 18). PubMed.[20]
-
Oxetanes in Drug Discovery Campaigns . (n.d.). Journal of Medicinal Chemistry, PMC - NIH.[21]
-
(PDF) The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 . (2025, October 15). ResearchGate.[22]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery . (2025, August 30). ResearchGate.[23]
-
Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil . (2025). Benchchem.[10]
-
An In-depth Technical Guide to 4-Methyl-1-oxaspiro[5.5]undec-2-ene . (2025). Benchchem.[24]
-
Reactions of Thiols . (n.d.). ResearchGate.[9]
-
Mechanoresponsive Carbamoyloximes for the Activation of Secondary Amines in Polymers . (n.d.). Angewandte Chemie International Edition.[25]
-
One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones . (n.d.). ResearchGate.[26]
-
24.7 Reactions of Amines . (2023, September 20). Organic Chemistry, OpenStax.[8]
-
A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System . (n.d.). Journal of the American Chemical Society, PMC.[11]
-
A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction . (2001). Journal of Organic Chemistry.[27]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene . (2024, September 12). Molecules.[28]
-
Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage . (n.d.). The Journal of Organic Chemistry.[29]
-
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold . (2006, March 27). MDPI.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. acs.figshare.com [acs.figshare.com]
- 18. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 19. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of the intramolecular Prins cyclization/Schmidt reaction for the construction of the azaspiro[4,4]nonane: application to the formal synthesis of (±)-stemonamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Mechanoresponsive Carbamoyloximes for the Activation of Secondary Amines in Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 28. mdpi.com [mdpi.com]
- 29. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Advanced Synthesis of 1-Azaspiro[4.4]nonane Derivatives: Application Notes & Protocols
Executive Summary & Strategic Significance
The 1-azaspiro[4.4]nonane ring system is a privileged, rigid three-dimensional scaffold that forms the structural core of numerous bioactive natural products, most notably the cephalotaxine alkaloids (e.g., homoharringtonine, an FDA-approved therapeutic for chronic myeloid leukemia)[1]. Beyond oncology, this spirocyclic motif is actively utilized in the development of hepatitis C virus (HCV) replication inhibitors and selective agonists for nicotinic acetylcholine receptors[2].
Constructing the sterically hindered spiro-quaternary carbon center presents a significant synthetic challenge. This application note details two highly robust, field-proven methodologies for synthesizing 1-azaspiro[4.4]nonane derivatives: Domino Radical Bicyclization and Intramolecular 1,3-Dipolar Cycloaddition .
Mechanistic Framework & Causality
Strategy A: Domino Radical Bicyclization
This approach leverages the formation and capture of alkoxyaminyl radicals to build the spirocyclic core in a single, elegant cascade[2].
-
The Causality of Reagent Selection: The reaction utilizes an O-benzyl oxime ether tethered to a halogenated (bromo/iodo) aromatic ring or an alkyne. Tributyltin hydride (
) acts as the radical propagator and hydrogen donor, while AIBN serves as the thermal initiator. -
Pathway Logic: The tributyltin radical abstracts the halogen, generating a carbon-centered radical. This radical undergoes a rapid 5-exo-trig cyclization onto the tethered alkene. The newly formed carbon radical then attacks the oxime ether, generating a transient alkoxyaminyl radical, which is immediately trapped by
to yield the 1-azaspiro[4.4]nonane derivative[2].
Mechanistic pathway of domino radical bicyclization for 1-azaspiro[4.4]nonane synthesis.
Strategy B: Intramolecular 1,3-Dipolar Cycloaddition
This classical yet highly reliable method constructs the spirocycle via a concerted pericyclic reaction[3].
-
The Causality of Reagent Selection: An alkenyl-substituted cyclic nitrone is heated to induce a 1,3-dipolar cycloaddition, forming a tricyclic isoxazolidine. The concerted nature of this step ensures high stereospecificity.
-
Pathway Logic: The critical phase is the subsequent reductive cleavage of the labile N–O bond. Activated zinc dust in acetic acid is specifically chosen because it selectively reduces the N–O bond without over-reducing the newly formed carbon framework, yielding the target amino alcohol[3].
Experimental Protocols
Protocol 1: Synthesis via Domino Radical Bicyclization
Self-Validating System: The success of this protocol relies heavily on strict anaerobic conditions and precise stoichiometric control to prevent premature radical quenching.
Step-by-Step Methodology:
-
Preparation & Dilution: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the halogenated O-benzyl oxime ether precursor (1.0 equiv, typically 0.5 mmol) in anhydrous, degassed benzene.
-
Expert Insight: Maintain a high dilution (0.02 M). High dilution is critical as it kinetically favors the intramolecular 5-exo-trig cyclization over competing intermolecular polymerization[2].
-
-
Degassing: Sparge the solution with argon for at least 20 minutes. Oxygen is a potent diradical that will immediately quench the tributyltin radical, halting the chain reaction.
-
Initiation: Add AIBN (0.2 equiv) and
(1.2 equiv) sequentially via a gas-tight syringe. -
Thermal Cycling: Heat the reaction mixture to reflux (80 °C) for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 8:2) until the complete disappearance of the starting material.
-
Tin-Quenching Workup (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude residue in wet diethyl ether (20 mL) and add an excess of saturated aqueous Potassium Fluoride (KF) solution (10 mL). Stir vigorously for 2 hours.
-
Expert Insight: This step validates the purification. The KF converts toxic, soluble organotin byproducts into polymeric tributyltin fluoride (
), which precipitates as a dense white solid, preventing tin contamination in your final assay.
-
-
Isolation: Filter the suspension through a pad of Celite. Separate the organic layer, dry over anhydrous
, concentrate, and purify via silica gel flash chromatography to isolate the trans-diastereomer of the 1-azaspiro[4.4]nonane derivative[2].
Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition & Reductive Cleavage
Self-Validating System: The intermediate isoxazolidine is highly stable and can be fully characterized by NMR prior to the reductive cleavage, ensuring the cycloaddition was successful.
Step-by-Step Methodology:
-
Cycloaddition: Dissolve the alkenyl-tethered nitrone (1.0 equiv) in anhydrous toluene (0.05 M). Heat the solution at reflux (110 °C) under nitrogen for 12–16 hours. Evaporate the solvent to isolate the crude tricyclic isoxazolidine[3].
-
Reduction Setup: In a two-neck round-bottom flask, dissolve the crude isoxazolidine in a 9:1 (v/v) mixture of glacial acetic acid and water. Cool the solution to 0 °C using an ice bath.
-
Controlled Cleavage: Add activated zinc dust (10.0 equiv) portion-wise over 15 minutes.
-
Expert Insight: The reaction is highly exothermic. Portion-wise addition prevents thermal runaway, which could lead to unwanted side reactions or degradation of the spirocyclic core[3].
-
-
Maturation: Remove the ice bath, allow the suspension to warm to room temperature, and stir vigorously for 4–8 hours. Monitor N–O bond cleavage via LC-MS.
-
Neutralization & Extraction: Filter the unreacted zinc through Celite, washing the pad generously with ethanol. Concentrate the filtrate. Redissolve in dichloromethane and carefully wash with saturated aqueous
until the aqueous layer reaches pH 8 (to neutralize the acetic acid). -
Purification: Dry the organic layer (
), concentrate, and purify via column chromatography to yield the 1-azaspiro[4.4]nonan-6-ol derivative[3].
Workflow for 1,3-dipolar cycloaddition and reductive cleavage to 1-azaspiro[4.4]nonanes.
Quantitative Data & Optimization Summary
The following table summarizes the expected yields, stereoselectivity, and optimal conditions for the primary synthetic strategies utilized in the generation of the 1-azaspiro[4.4]nonane scaffold.
| Synthetic Strategy | Key Reagents / Catalysts | Key Intermediate | Typical Yield Range | Stereoselectivity | Ref |
| Domino Radical Bicyclization | AIBN, | Alkoxyaminyl Radical | 11–67% | Predominantly trans (up to 85:15 dr) | [2] |
| 1,3-Dipolar Cycloaddition | Toluene (110 °C), then Zn/AcOH | Tricyclic Isoxazolidine | 65–85% | Highly specific (cis-fused intermediate) | [3] |
| Pd-Catalyzed Domino Reaction | Dienyl Ketone Oxime | ~85% | Target-dependent | [1] |
References
-
Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 2019, 4(23): 20383–20393.[Link]
Sources
Application Note: Domino Radical Bicyclization for the Synthesis of Azaspiro Scaffolds
Executive Summary
The construction of complex, three-dimensional spirocyclic architectures is a critical bottleneck in modern drug discovery. The 1-azaspiro[4.4]nonane skeleton, a privileged motif found in numerous bioactive natural products, can be efficiently assembled via domino radical bicyclization . This advanced protocol leverages a radical cascade to form multiple carbon-carbon and carbon-nitrogen bonds in a single, atom-economical step.
This application note provides a comprehensive, causality-driven guide to executing domino radical bicyclizations. By understanding the kinetic competition between intramolecular cyclization and intermolecular quenching, researchers can optimize yields, control diastereoselectivity, and suppress undesired side reactions.
Mechanistic Causality: The Radical Cascade
To successfully engineer a domino radical reaction, one must understand the precise sequence of intermediate generation and capture. The synthesis of 1-azaspiro[4.4]nonanes typically utilizes O-benzyl oxime ethers tethered to an aryl halide and an alkene/alkyne moiety 1[1].
-
Initiation & Halogen Abstraction: A radical initiator (e.g., AIBN or Et₃B) generates a primary radical that reacts with tributyltin hydride (Bu₃SnH) to form the chain-carrying tributyltin radical (Bu₃Sn•). This radical abstracts the halogen from the precursor, generating a highly reactive aryl radical.
-
First Cyclization (C–N Bond Formation): The aryl radical undergoes a rapid 5-exo-trig cyclization onto the C=N bond of the oxime ether, yielding a transient alkoxyaminyl radical 2[2].
-
Second Cyclization (C–C Bond Formation): Before the alkoxyaminyl radical can be quenched, it undergoes a second 5-exo-trig cyclization onto the tethered alkene or alkyne, forming the bicyclized carbon-centered radical.
-
Termination (H-Atom Transfer): The bicyclized radical abstracts a hydrogen atom from Bu₃SnH, yielding the final azaspiro product and regenerating the Bu₃Sn• radical to propagate the chain.
Domino radical bicyclization pathway and competitive premature quenching.
Protocol Engineering & Reaction Dynamics
The success of this protocol hinges on controlling the kinetic competition between unimolecular cyclization and bimolecular quenching.
-
The Concentration Effect: Bu₃SnH is an excellent hydrogen atom donor. If its steady-state concentration is too high, the intermediate aryl or alkoxyaminyl radicals will abstract a hydrogen atom before cyclizing, leading to reduced or monocyclized side products 1[1]. High dilution (0.02 M) and slow addition of Bu₃SnH are mandatory to favor the domino pathway.
-
Initiator Selection (AIBN vs. Et₃B): AIBN requires thermal activation (~80 °C), which can sometimes erode the diastereoselectivity of the final product. Triethylborane (Et₃B) initiates at room temperature via reaction with trace oxygen, allowing for milder conditions that often yield a stronger trans configuration preference 2[2].
Experimental Methodologies
Method A: Thermal Initiation via AIBN
This method is robust for substrates that do not suffer from poor diastereoselectivity at elevated temperatures.
-
Preparation: In a flame-dried round-bottom flask, dissolve the O-benzyl oxime ether precursor (1.0 equiv) in strictly anhydrous cyclohexane to achieve a final concentration of 0.02 M.
-
Reagent Addition: Add AIBN (0.2 equiv) and Bu₃SnH (1.5 equiv) to the solution.
-
Expert Tip: For highly sensitive substrates prone to premature quenching, do not add Bu₃SnH all at once. Instead, dissolve it in a small volume of cyclohexane and add via syringe pump over 2 hours.
-
-
Degassing: Degas the mixture by bubbling dry nitrogen or argon through the solution for 15–20 minutes.
-
Validation Checkpoint: Oxygen is a radical scavenger. Failure to thoroughly degas will result in a stalled reaction. Verify degassing by ensuring no starting material degradation occurs prior to heating.
-
-
Reaction: Heat the mixture to reflux under a positive nitrogen atmosphere for 6 hours. Monitor progress via TLC (UV/KMnO₄ stain).
-
Workup: Cool to room temperature, remove the solvent under reduced pressure, and purify the crude residue via silica gel column chromatography.
Method B: Room-Temperature Initiation via Et₃B
This method is preferred for maximizing diastereoselectivity and protecting thermally labile functional groups.
-
Preparation: Dissolve the O-benzyl oxime ether (1.0 equiv) and Bu₃SnH (1.5 equiv) in anhydrous toluene (0.02 M) in a round-bottom flask.
-
Degassing: Degas the solution by bubbling nitrogen for 15 minutes.
-
Initiation: Add Triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv) dropwise at room temperature.
-
Validation Checkpoint: Et₃B requires trace amounts of oxygen to generate the initiating ethyl radical. A successful initiation is often accompanied by a very subtle exotherm. If TLC indicates the reaction has stalled after 1 hour, introducing a micro-volume (e.g., 1-2 mL) of ambient air via a syringe into the headspace can re-initiate the cascade.
-
-
Reaction: Stir at room temperature for 3 hours.
-
Workup: Evaporate the solvent under reduced pressure and purify via column chromatography.
Quantitative Benchmarks & Side-Product Analysis
The following table summarizes the expected yield profiles and common side products encountered during the synthesis of 1-azaspiro[4.4]nonanes 1[1]. Note that alternative methodologies, such as silver-catalyzed bicyclizations, can also be utilized to form related γ-lactam hybrids 3[3].
| Product Type | Starting Material Moiety | Radical Initiator | Reported Yield (%) |
| Desired 1-Azaspiro[4.4]nonane | Aryl halide or terminal alkyne | AIBN or Et₃B | 11–67% |
| Side Product: E/Z Oxime Ethers | Aryl halide | AIBN or Et₃B | 9–28% |
| Side Product: Monocyclized | Methyl-substituted olefin | Not specified | Major Product (if unoptimized) |
Troubleshooting & Optimization Workflow
When experimental yields deviate from the benchmarks, systematic troubleshooting is required. The most common failure mode is premature quenching , which manifests as an abundance of monocyclized or fully reduced uncyclized side products.
Troubleshooting workflow for optimizing domino radical bicyclization.
If monocyclized products dominate, the kinetic rate of the second 5-exo-trig cyclization is being outcompeted by H-atom abstraction. Action: Transition from a single-bolus addition of Bu₃SnH to a syringe-pump addition over 2–4 hours. This maintains the Bu₃SnH concentration below the threshold required for bimolecular quenching, allowing the unimolecular cyclizations to dominate the kinetic pathway.
References
-
BenchChem Technical Support Center. Domino Radical Bicyclization of Azaspiro Compounds. BenchChem. 1
-
ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. 2
-
ACS Publications. The Journal of Organic Chemistry Vol. 90 No. 49: Radical Bicyclization of N-Phenyl-4-pentenamides. 3
Sources
Application in the Synthesis of Bioactive Spiro Compounds: A Technical Guide
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
Spiro compounds, characterized by two rings sharing a single common atom, have emerged from the periphery to the forefront of modern medicinal chemistry. Their unique three-dimensional architecture offers a distinct advantage over traditional flat, aromatic systems. By introducing a spirocyclic motif, chemists can enhance the sp3-character of a molecule, which often leads to improved physicochemical properties such as solubility and metabolic stability, while reducing off-target effects like hERG inhibition[1]. The conformational rigidity of the spiro core can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for a specific biological target[2].
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond theoretical concepts to provide practical, field-proven strategies and detailed protocols for the synthesis of bioactive spiro compounds. We will focus on the spirooxindole framework, a privileged scaffold found in numerous natural products and clinical candidates, renowned for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties[3][4][5]. Our central example will be the highly efficient and atom-economical [3+2] cycloaddition reaction, a cornerstone of modern heterocyclic chemistry.
Strategic Blueprint: Mastering the [3+2] Cycloaddition for Spirooxindole Synthesis
The construction of the spiro-pyrrolidinyl-oxindole core is a formidable challenge, as it involves the creation of a sterically congested quaternary stereocenter. Among the various synthetic strategies, the one-pot, three-component 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile stands out for its elegance and efficiency[6].
The Core Principle: This reaction involves the in situ generation of an azomethine ylide, a transient 1,3-dipole. This is typically achieved through the thermal decarboxylation of an iminium ion formed from the condensation of isatin (or a derivative) and an α-amino acid, such as L-proline or sarcosine. The highly reactive ylide is then immediately trapped by an electron-deficient alkene (the dipolarophile), leading to a highly regio- and stereoselective cyclization that forges the five-membered pyrrolidine ring at the C3 position of the oxindole core[4][7].
Why this Strategy is Advantaged:
-
Atom and Step Economy: Three components are combined in a single pot, minimizing waste and purification steps.
-
Convergence: Complex molecular architectures are assembled rapidly from simple, readily available starting materials.
-
Stereochemical Control: The concerted nature of the cycloaddition often allows for excellent control over the relative stereochemistry of the newly formed chiral centers. The use of chiral amino acids can also induce asymmetry.
-
Versatility: A vast chemical space can be explored by simply varying the isatin, amino acid, and dipolarophile components, making it ideal for library synthesis in drug discovery[8].
The overall workflow for this powerful synthetic strategy is depicted below.
Application Note: Synthesis of a Dispiro[oxindole-pyrrolizidine-piperidinone] Derivative
This section provides a detailed, self-validating protocol for the synthesis of a novel dispiro compound, leveraging the [3+2] cycloaddition strategy. The protocol is adapted from the work of Mohamed et al., demonstrating a green and efficient synthesis under microwave irradiation, which significantly accelerates reaction times[7].
Background & Rationale: The target molecule combines three pharmacologically relevant scaffolds: the oxindole, the pyrrolizidine (a fused, N-bridged ring system derived from L-proline), and a piperidinone ring. This molecular hybridization is a powerful strategy in drug discovery to create novel chemical entities with potentially synergistic or unique biological activities. The selected dipolarophile, a 3,5-bis[arylmethylidene]-4-oxopiperidine derivative, is a Michael acceptor that readily participates in the cycloaddition. Microwave-assisted synthesis is chosen for its efficiency, often leading to higher yields and shorter reaction times compared to conventional heating[9].
Detailed Experimental Protocol
Reaction Scheme: A one-pot, three-component reaction of Isatin (1), L-proline (2), and a 3,5-bis[arylmethylidene]-4-oxopiperidine derivative (7) in methanol under microwave irradiation yields the target dispiro compound (9) with high regioselectivity[7].
Materials and Equipment:
-
Isatin (1.0 mmol, 147.1 mg)
-
L-proline (1.0 mmol, 115.1 mg)
-
3,5-bis[(4-chlorophenyl)methylidene]-N-ethyl-piperidin-4-one (1.0 mmol, 402.3 mg)
-
Methanol (5 mL)
-
Monowave Microwave Reactor
-
10 mL reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add isatin (1.0 mmol), L-proline (1.0 mmol), and the piperidinone derivative (1.0 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80 °C for 10 minutes.
-
Causality Note: Microwave energy directly couples with the polar solvent (methanol), leading to rapid, uniform heating. This dramatically accelerates the rate-limiting steps: the initial condensation and the subsequent decarboxylation to form the azomethine ylide, resulting in a significantly shorter reaction time compared to conventional refluxing (typically 10 min vs. several hours)[7].
-
-
Reaction Monitoring: After the reaction is complete, cool the vial to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent. A new spot corresponding to the product should be visible.
-
Product Isolation: In many cases, the product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities. The product is often obtained in high purity without the need for column chromatography.
-
Drying and Characterization: Dry the purified solid under vacuum to obtain the final dispiro compound. Characterize the product using NMR (¹H, ¹³C), IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Expected Results and Data Interpretation
| Parameter | Expected Outcome |
| Yield | >90% (isolated)[7] |
| Appearance | Typically a colored solid |
| ¹H NMR | Complex spectrum showing aromatic protons from isatin and aryl groups, and aliphatic protons from the pyrrolizidine and piperidinone rings. A characteristic singlet for the oxindole NH proton is expected around δ 10-11 ppm. |
| ¹³C NMR | Key signals include two carbonyl carbons (oxindole and piperidinone) around δ 170-200 ppm and two spiro-carbon signals typically between δ 60-90 ppm[7]. |
| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹) and two distinct C=O stretching bands (~1680-1720 cm⁻¹)[7]. |
| HRMS | The measured m/z value for the [M+H]⁺ ion should be within ±5 ppm of the calculated theoretical mass. |
Trustworthiness through Self-Validation: This protocol is considered robust because the reaction is often highly selective, and the product frequently precipitates in high purity, simplifying isolation. The consistency of characterization data (NMR, IR, HRMS) with reported values serves as a validation of a successful synthesis[3][7]. The regiochemistry of the cycloaddition is unambiguously confirmed by techniques like 2D NMR (NOESY) or single-crystal X-ray diffraction, as demonstrated in related studies[6][10].
Broader Applications & Future Perspectives
The synthetic strategy detailed here is not limited to a single set of reactants. Its power lies in its modularity. By systematically varying each of the three components, vast libraries of structurally diverse spirooxindoles can be generated for high-throughput screening.
-
Varying the Isatin: Substitution on the aromatic ring of isatin allows for fine-tuning of electronic and lipophilic properties.
-
Varying the Amino Acid: While proline and sarcosine are common, other N-substituted α-amino acids can be used to create different ring systems.
-
Varying the Dipolarophile: This component offers the greatest potential for diversification, allowing the introduction of a wide array of functional groups and ring systems to be appended to the spiro core.
The resulting compounds are prime candidates for lead discovery programs targeting a range of diseases, from cancer to infectious diseases like tuberculosis[4][5]. Asymmetric catalysis, using chiral ligands with metal catalysts, can be employed to control the absolute stereochemistry of the products, a critical consideration for developing enantiomerically pure drug candidates[11]. The continued development of novel cycloaddition strategies will undoubtedly fuel the discovery of the next generation of spiro-based therapeutics.
References
-
Kumar, R., et al. (2020). Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. Molecules, 25(23), 5729. [Link]
-
Mohamed, H.F., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 15(6), 103812. [Link]
-
Ghandi, M., et al. (2014). The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and aroylacrylic acids with isatins and α-amino acids. Beilstein Journal of Organic Chemistry, 10, 117-126. [Link]
-
Al-Warhi, T., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Journal of the Chinese Chemical Society, 64(2), 175-182. [Link]
-
Wang, C., et al. (2015). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 20(4), 6539-6551. [Link]
-
Ghandi, M., et al. (2014). The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and aroylacrylic acids with isatins and α-amino acids. ResearchGate. [Link]
-
Li, J-T., et al. (2019). Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity. Organic & Biomolecular Chemistry, 17(3), 563-574. [Link]
-
Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Zajdel, P., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2211. [Link]
-
Wang, C., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 28(4), 1774. [Link]
-
Scribd. (n.d.). Synthesis of Spiro[pyrrolidine-oxindole] Library. Scribd. [Link]
-
Sharma, U., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(9), 6141-6163. [Link]
-
Maniam, G., et al. (2025). Synthesis and molecular docking studies of dispiropyrrolidine oxindole derivatives as a therapeutics agent against methicillin-resistant Staphylococcus aureus (MRSA). Journal of Molecular Structure, 1315, 138382. [Link]
-
Wang, H. (2017). [3+2] Cycloaddition of Azomethine Ylides. Thieme Chemistry. [Link]
-
Karatas, H., et al. (2019). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 16(9), 1014-1023. [Link]
-
Chen, C., Li, X., & Schreiber, S. L. (2003). Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis. Journal of the American Chemical Society, 125(34), 10174-5. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU Chemistry. [Link]
-
Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. Asymmetric Metal-Catalyzed [3+2] Cycloadditions of Azomethine Ylides (English shop) – Cuvillier Verlag [cuvillier.de]
- 3. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 8. scribd.com [scribd.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and aroylacrylic acids with isatins and α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Note: Diastereoselective Synthesis of Substituted Morpholines via Sequential Pd(0)/Fe(III) Catalysis
Strategic Context & Rationale
The morpholine ring is a ubiquitous, privileged pharmacophore in drug development, frequently deployed to modulate target affinity, enhance aqueous solubility, and optimize pharmacokinetic profiles[1]. However, the stereocontrolled synthesis of highly substituted morpholines—particularly 2,5-, 2,6-, and 2,3,5-substituted variants—has historically required harsh conditions, prolonged heating, or the use of heavily pre-functionalized starting materials.
To bypass these limitations, modern synthetic methodologies have shifted toward atom-economical, transition-metal-catalyzed cascades[1]. This application note details a robust, one-pot sequential catalytic protocol leveraging Palladium(0) and Iron(III) to achieve highly diastereoselective syntheses of substituted morpholines directly from readily available vinyloxiranes and amino-alcohols[2].
Mechanistic Causality: The "Why" Behind the Chemistry
Successful execution of this protocol relies on understanding the distinct roles and environmental requirements of the two metal catalysts.
-
Phase 1: Pd(0)-Catalyzed Tsuji-Trost Allylation. Vinyloxiranes are highly reactive but prone to unwanted isomerization. The use of
paired with the bidentate ligand dppe (1,2-bis(diphenylphosphino)ethane) creates a sterically constrainedngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -allyl palladium intermediate. Causality: The strict geometry enforced by the dppe "bite angle" forces the incoming primary amine of the amino-alcohol to attack the less hindered terminal carbon. This ensures >98% regioselectivity for C–N bond formation and prevents premature, uncontrolled epoxide ring-opening. -
Phase 2: Fe(III)-Catalyzed Heterocyclization. Following allylation, an intramolecular cyclization is required to close the morpholine ring. Causality:
is uniquely suited for this step because it acts as a mild, oxophilic Lewis acid that selectively activates the allylic alcohol moiety over the aliphatic hydroxyl. This promotes an intramolecularngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> / cyclization. The high diastereoselectivity (dr) is governed by a pseudo-chair transition state where the substituents naturally adopt equatorial positions to minimize allylic strain, yielding stereodefined morpholines.
Pathway Visualization
Figure 1: Mechanistic workflow of the sequential Pd(0)/Fe(III) catalyzed morpholine synthesis.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Do not proceed to subsequent steps unless the physical validation checkpoints are met.
Materials Required: Vinyloxirane (1.2 equiv), Amino-alcohol (1.0 equiv),
Step 1: Catalyst Activation & Tsuji-Trost Allylation
-
In an oven-dried Schlenk flask under an argon atmosphere, dissolve
(2.5 mol%) and dppe (6.0 mol%) in anhydrous THF (0.2 M relative to the amino-alcohol). -
Stir the mixture at room temperature for 15–20 minutes.
-
Self-Validation Checkpoint 1 (Visual): The solution must transition from a deep purple/red to a clear pale yellow or orange. This color shift physically validates the successful reduction of Pd(II) to the active Pd(0)-dppe complex. If the solution remains dark purple, the catalyst is inactive (likely due to oxygen ingress); abort and restart.
-
-
Add the amino-alcohol (1.0 equiv) followed by the dropwise addition of the vinyloxirane (1.2 equiv).
-
Stir at room temperature for 2–4 hours.
-
Self-Validation Checkpoint 2 (Chromatographic): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The vinyloxirane will stain brightly with
. Proceed to Step 5 only when the vinyloxirane spot is completely consumed, confirming full conversion to the allylic amino-alcohol intermediate.
-
Step 2: Critical Solvent Exchange
Causality Note: THF is a strongly coordinating solvent that will saturate the
-
Self-Validation Checkpoint 3 (Physical/Spectroscopic): Apply high vacuum (<1 mbar) for a minimum of 30 minutes. The residue should appear as a thick, solvent-free oil. If unsure, run a rapid crude
NMR; residual THF peaks (3.76 ppm, 1.85 ppm) must be entirely absent.
Step 3: Fe(III)-Catalyzed Heterocyclization
-
Redissolve the crude intermediate in anhydrous DCM (0.2 M).
-
Add
(10 mol%) and stir at 40 °C (reflux) for 12 hours. -
Quench the reaction with saturated aqueous
and extract with DCM ( mL). Dry the combined organic layers over , filter, and concentrate.-
Self-Validation Checkpoint 4 (Stereochemical): Isolate the crude product and perform
NMR in . The diastereoselectivity is self-evident in the crude spectra: for a 2,6-disubstituted morpholine, the presence of a strong diaxial coupling constant for the ring protons ( ) definitively proves the formation of the trans diastereomer.
-
Quantitative Data & Substrate Scope
The sequential Pd(0)/Fe(III) protocol demonstrates broad functional group tolerance and exceptional stereocontrol across various substitution patterns.
| Morpholine Substitution Pattern | Representative Yield (%) | Diastereomeric Ratio (dr) | Mechanistic Driver for Stereocontrol |
| 2,6-Disubstituted | 82 - 88% | > 95:5 (trans) | Minimization of |
| 2,5-Disubstituted | 74 - 85% | 85:15 to 90:10 (cis) | Thermodynamic preference for the equatorial positioning of the C5 substituent. |
| 2,3,5-Trisubstituted | 68 - 80% | > 95:5 (cis, trans) | Synergistic steric bulk directing the trajectory of intramolecular ring closure. |
References
-
Aubineau, T., & Cossy, J. (2018). "A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines." Organic Letters. URL: [Link]
-
Arshad, F., et al. (2019). "Revealing quinquennial journey of morpholine: a SAR based review." European Journal of Medicinal Chemistry. URL: [Link]
-
He, Y.-P., et al. (2021). "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society. URL: [Link]
Sources
Advanced Palladium-Catalyzed Spirocyclizations: Mechanistic Insights and Protocols for Spirooxindole Synthesis
Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide a comprehensive, self-validating technical guide on the synthesis of complex spiro compounds via palladium-catalyzed cascade cyclizations.
Scientific Rationale: The Case for Palladium-Catalyzed Spirocyclization
Spirocyclic scaffolds, particularly spirooxindoles and spirodihydrobenzofurans, are privileged structures in medicinal chemistry. Their inherent three-dimensionality and structural rigidity allow them to project functional groups across diverse vectors, enhancing target binding affinity and escaping the "flatland" of traditional planar aromatics 1.
Historically, synthesizing these quaternary stereocenters required pre-functionalized starting materials and lengthy, step-heavy routes with poor atom economy. Palladium-catalyzed cascade spirocyclizations—specifically those integrating carbopalladation with remote C–H bond functionalization—offer a highly convergent alternative. By utilizing simple alkene-tethered aryl halides, these domino reactions form multiple C–C bonds in a single catalytic cycle, providing rapid access to polycyclic spiro-architectures 1.
Mechanistic Pathway Analysis
The success of a spirocyclization protocol depends entirely on controlling the sequence of elementary organometallic steps. The transformation proceeds through a well-defined catalytic cycle that merges a Heck-type insertion with a subsequent C–H activation event [[2]]().
Causality of Experimental Choices
-
Catalyst & Ligand Selection: The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) species. Precatalysts like Pd(OAc)₂ are often used because they are readily reduced in situ to the active Pd(0) form.
-
Intramolecular Carbopalladation: The resulting Aryl-Pd(II)-X species undergoes a rapid intramolecular migratory insertion across a tethered alkene, generating a transient Alkyl-Pd(II) intermediate 1.
-
Base-Promoted C–H Activation: Instead of undergoing a traditional β-hydride elimination, the Alkyl-Pd(II) species is forced to cleave a remote C–H bond. This is driven by the addition of a carbonate base (e.g., Cs₂CO₃), which facilitates a Concerted Metalation-Deprotonation (CMD) pathway to form a highly reactive spiropalladacycle 3.
-
Insertion & Elimination: The spiropalladacycle can then be intercepted by external reagents (e.g., alkynes, benzynes, or oxabicycles acting as acetylene surrogates) through regioselective insertion, followed by reductive elimination to yield the final spiro compound and regenerate the Pd(0) catalyst 4.
Fig 1: Catalytic cycle of Pd-catalyzed spirocyclization via C-H activation and insertion.
Reaction Optimization & Quantitative Data
Because remote C–H activation carries a high kinetic barrier, thermal energy and concentration play outsized roles in reaction efficiency. Table 1 summarizes the optimization of a formal acetylene insertion into a palladacycle to synthesize spirooxindoles 3.
Notice that increasing the temperature to 130 °C is mandatory for product formation, while lowering the concentration suppresses intermolecular side reactions (e.g., dimerization).
Table 1: Optimization of Pd-Catalyzed Spirooxindole Synthesis 3
| Entry | Catalyst Loading | Temperature (°C) | Concentration | Isolated Yield (%) | Mechanistic Observation |
| 1–3 | Pd(OAc)₂ (10 mol%) | < 130 | Standard | Trace | Insufficient energy for C–H cleavage. |
| 4 | Pd(OAc)₂ (10 mol%) | 130 | Standard | 75% | C–H activation achieved; minor side products. |
| 5 | Pd(OAc)₂ (10 mol%) | 130 | Low | 85% | Dilution favors intramolecular palladacycle formation. |
| 6 | Pd(OAc)₂ (7.5 mol%) | 130 | Low | 88% | Optimal catalyst turnover; minimized Pd-black precipitation. |
Standard Operating Protocol (SOP): Synthesis of Spirooxindoles
This protocol details the synthesis of spirooxindoles utilizing a domino Heck/C–H functionalization sequence with an oxabicycle acting as an acetylene surrogate 3. It is designed as a self-validating system to ensure reproducibility and high fidelity in drug discovery settings.
Fig 2: Self-validating experimental workflow for Pd-catalyzed spiro compound synthesis.
Step-by-Step Methodology
Step 1: Reaction Assembly (Glovebox or Schlenk Line)
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene-tethered aryl iodide substrate (0.20 mmol, 1.0 equiv).
-
Add the oxabicycle insertion partner (0.30 mmol, 1.5 equiv). Rationale: A slight excess ensures complete trapping of the transient spiropalladacycle before decomposition pathways can occur.
-
Add Pd(OAc)₂ (3.4 mg, 0.015 mmol, 7.5 mol%) and anhydrous Cs₂CO₃ (130 mg, 0.40 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with Argon (3 cycles).
-
Add anhydrous, degassed Toluene (4.0 mL) to achieve a low-concentration environment (0.05 M). Seal the tube with a Teflon screw cap.
Step 2: Thermal Activation 6. Transfer the sealed tube to a pre-heated oil bath set to 130 °C. Stir vigorously (800 rpm) for 16 hours. Rationale: Vigorous stirring is required because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in toluene).
Step 3: In-Process Control (Self-Validation Check) 7. After 16 hours, cool the reaction to room temperature. 8. Validation Check: Remove a 10 µL aliquot via microsyringe. Dilute in 100 µL EtOAc and perform TLC (Hexanes:EtOAc 3:1).
- Pass Criteria: Complete disappearance of the UV-active starting material spot and emergence of a lower
fluorescent spot. - Fail Criteria: If starting material persists, spike the reaction with an additional 2.5 mol% Pd(OAc)₂ and heat for 4 more hours.
Step 4: Quenching and Purification 9. Dilute the reaction mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove Pd-black and inorganic salts. Wash the pad with an additional 10 mL of EtOAc. 10. Concentrate the filtrate under reduced pressure. 11. To determine the crude NMR yield, add exactly 0.20 mmol of 1,3,5-trimethoxybenzene as an internal standard before running the crude ¹H NMR 3. 12. Purify the residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure spirooxindole.
Troubleshooting & Best Practices
-
Premature Catalyst Deactivation (Pd-Black Formation): If excessive black precipitate forms within the first 2 hours, the oxidative addition complex is failing to undergo carbopalladation. Solution: Ensure the alkene tether is not sterically hindered, or switch to a more electron-rich phosphine ligand to stabilize the Pd(II) intermediate.
-
Competing β-Hydride Elimination: If acyclic or non-spirocyclic alkenes are isolated instead of the spiro product, the Alkyl-Pd(II) intermediate is undergoing β-hydride elimination faster than C–H activation. Solution: Ensure the substrate lacks syn-coplanar β-hydrogens, or increase the concentration of the carbonate base to accelerate the CMD pathway.
-
Regioselectivity Issues during Insertion: When using unsymmetrical alkynes or insertion partners, regiocontrol is dictated by sterics and electronics of the spiropalladacycle 4. Solution: Map the electronic polarization of the alkyne; the more electrophilic carbon will preferentially coordinate to the nucleophilic carbon of the palladacycle.
References
-
Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. nih.gov. 1
-
Pd-Catalyzed Spirocyclization via C–H Activation and Benzyne Insertion. acs.org. 2
-
Synthesis of spirooxindoles via formal acetylene insertion into a common palladacycle intermediate. rsc.org. 3
-
Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. rsc.org. 5
-
Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion. nih.gov. 4
Sources
- 1. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of spirooxindoles via formal acetylene insertion into a common palladacycle intermediate - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01072D [pubs.rsc.org]
- 4. Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01887J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Bromomethyl)-1-oxaspiro[4.4]nonane Synthesis
Welcome to the Application Scientist Support Portal. This knowledge base is designed for synthetic chemists and drug development professionals working with the 1-oxaspiro[4.4]nonane scaffold. Incorporating this
Below, you will find a mechanistic breakdown, a troubleshooting Q&A, quantitative reagent comparisons, and a self-validating protocol for the bromoetherification of 1-(but-3-en-1-yl)cyclopentanol.
Mechanistic Workflow: The Bromoetherification Pathway
The core transformation relies on the electrophilic bromoetherification of an unactivated terminal alkene. The reaction bifurcates into two potential pathways: the kinetically favored 5-exo-tet cyclization (yielding the desired [4.4] spirocycle) and the thermodynamically driven 6-endo-tet cyclization (yielding an undesired [5.4] byproduct).
Fig 1: Mechanistic divergence in the bromoetherification of 1-(but-3-en-1-yl)cyclopentanol.
Troubleshooting & FAQs
Q1: My spirocyclization yields are stuck below 50%, and I am recovering unreacted starting material. How can I drive the reaction to completion?
A1: The issue lies in the electrophilicity of your brominating agent. While N-Bromosuccinimide (NBS) is the industry standard, it often lacks sufficient electrophilicity to rapidly activate unactivated terminal alkenes, leading to sluggish kinetics.
Solution: Switch to a highly electrophilic bromonium source. Reagents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or2 provide a much higher effective concentration of
Q2: NMR analysis shows a mixture of 5-membered and 6-membered spiro ethers. How do I strictly control regioselectivity to favor the [4.4]nonane core? A2: Regioselectivity here is a battle between kinetic and thermodynamic control. According to Baldwin's rules, the 5-exo-tet attack of the hydroxyl oxygen onto the bromonium ion is kinetically favored. However, if you are using a polar or Lewis-basic solvent (like THF or MeCN), the solvent coordinates and stabilizes the bromonium ion, softening the transition state and allowing thermodynamic equilibration to the 6-endo-tet product. Solution: Use a strictly non-coordinating, non-polar solvent like anhydrous Dichloromethane (DCM) at 0 °C. This maintains a tight ion pair, forcing the reaction down the kinetic 5-exo-tet pathway.
Q3: I am observing complex mixtures with multiple bromines incorporated. How do I prevent polybromination or elimination side reactions?
A3: Polybromination occurs when the localized concentration of
Quantitative Reagent Comparison
To assist in experimental design, the following table summarizes the causal relationship between reagent selection, solvent environment, and resulting yield/regioselectivity based on established polyene cyclization and bromoetherification data[2].
| Brominating Agent | Solvent | Temp (°C) | Target Yield (%) | Regioselectivity (5-exo : 6-endo) | Mechanistic Rationale |
| NBS | THF | 25 | 41–45 | ~ 3:1 | Polar solvent stabilizes bromonium, reducing kinetic control. |
| NBS | DCM | 0 | 60 | > 10:1 | Standard baseline; non-polar solvent tightens transition state. |
| DBDMH | DCM | 0 | 76 | > 20:1 | Highly electrophilic; excellent balance of yield, scalability, and safety. |
| BDSB | -20 | 79–85 | > 20:1 | Superior electrophilicity for unactivated alkenes; highest yield. |
Optimized Experimental Protocol
Objective: High-yielding synthesis of 2-(bromomethyl)-1-oxaspiro[4.4]nonane via kinetically controlled 5-exo-tet cyclization.
Step 1: Substrate Preparation & Environmental Control Dissolve 1-(but-3-en-1-yl)cyclopentanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere. Causality: DCM is a non-coordinating solvent. It prevents solvent-bromonium stabilization, ensuring the intermediate remains highly reactive and strictly follows the kinetic 5-exo-tet trajectory.
Step 2: Thermal Regulation Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures decelerate the background elimination of the bromonium ion (which would yield allylic alcohols) and prevent non-specific polyhalogenation[2].
Step 3: Electrophile Addition
Add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv, providing 1.1 equiv of reactive
Step 4: Self-Validating Reaction Monitoring
Stir at 0 °C for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent.
Validation: Stain the TLC plate with
Step 5: Quenching & Workup
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (
References
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.European Journal of Medicinal Chemistry (via PubMed/NIH).
- Organic Syntheses Procedure: Bromonium-Induced Polyene Cyclizations and Bromoetherifications.Organic Syntheses.
Sources
Technical Support Center: Troubleshooting Purification of Brominated Organic Compounds
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see researchers and drug development professionals struggle with brominated organic compounds. These molecules present a unique triad of challenges: extreme lipophilicity, high susceptibility to photolytic degradation, and complex halogen-bonding interactions with stationary phases.
This guide moves beyond basic troubleshooting. We will dissect the mechanistic causality behind your purification failures and provide field-proven, self-validating protocols to ensure high recovery and structural integrity of your brominated targets.
The "Brick Dust" Phenomenon: Solubility & Column Overload
Q: Why do my polybrominated compounds crash out on the reverse-phase column, causing severe pressure spikes and peak tailing?
The Causality: Bromine is a large, highly polarizable atom. As the degree of bromination increases, the molecule's lipophilicity skyrockets while its solubility in polar solvents plummets. In reverse-phase liquid chromatography (RP-LC), highly brominated compounds act like "brick dust." When injected into a mobile phase with high water content, they immediately precipitate at the column head. Furthermore, the weak solubility of highly brominated compounds in polar solvent systems severely limits the development of efficient gradient elution systems[1].
The Solution: Abandon standard reverse-phase methods for highly brominated targets. Instead, utilize Normal-Phase Chromatography or Non-Aqueous Reversed-Phase (NARP) chromatography. If RP-LC is absolutely necessary, the mobile phase must be initially enriched with an organic modifier (typically >85%) to maintain solubility[1].
Data Presentation: Solvent Selection Guide
Table 1: Solubilizing power and chromatographic compatibility for highly brominated organics.
| Solvent / System | Polarity Index | Solubilizing Power | Chromatographic Application & Causality |
| Hexane / Toluene | Low | Excellent | Ideal for Normal-Phase: Toluene disrupts intermolecular pi-halogen interactions, preventing precipitation. |
| Dichloromethane (DCM) | Moderate | Good | Sample Loading: Excellent for dry-loading, but avoid prolonged exposure to prevent trace halogen exchange. |
| Tetrahydrofuran (THF) | Moderate | Excellent | GPC / NARP: Strong solubilizer, but requires UV cut-off awareness (>212 nm) during detection. |
| Methanol / Water | High | Poor | Avoid: Causes immediate column clogging for compounds with >4 bromine atoms. |
The "Disappearing Bromine" Mystery: Photolytic Debromination
Q: My crude NMR looked perfect, but after silica gel purification, my MS shows a mixture of lower-mass debrominated congeners. What is destroying my compound?
The Causality: Brominated organic compounds—particularly aromatic bromides—are notoriously photolabile. The carbon-bromine (C-Br) bond is susceptible to homolytic cleavage when exposed to ambient ultraviolet (UV) or even intense laboratory fluorescent light. This photolytic debromination leads to the formation of lower brominated congeners and radical byproducts. Research has conclusively shown that highly brominated compounds undergo rapid photolytic debromination in various matrices, with half-lives on silica gel being as short as 15 minutes under light exposure[2]. The silica gel matrix actually accelerates this photolysis compared to natural matrices[2].
The Solution: You must implement a strict, self-validating photoprotection workflow. Every step of the purification, from sample dissolution to fraction collection, must be shielded from light. Furthermore, you must disable high-intensity UV flow cells during detection, as the flow cell itself can act as a photochemical reactor.
Experimental Protocol: Amber-Shielded Normal-Phase Flash Chromatography
Follow this step-by-step methodology to purify light-sensitive brominated compounds without degradation.
-
System Preparation: Wrap all transparent solvent lines, the flash column cartridge, and the fraction collector tray in heavy-duty aluminum foil. Alternatively, use commercially available amber-coated columns.
-
Dry Loading (Dark Room): Dissolve the crude mixture in a minimum volume of DCM. Add deactivated silica gel (1:3 sample-to-silica ratio). Evaporate the solvent on a rotary evaporator using an amber-coated flask or a foil shield.
-
Column Equilibration: Equilibrate the column with 100% non-polar hydrocarbon (e.g., heptane). Avoid protic solvents.
-
Elution Strategy: Run a shallow gradient from 0% to 20% toluene in heptane. The pi-pi interactions in toluene help disrupt intermolecular halogen bonding, preventing streaking.
-
Detection Modification: Do not use UV detection below 280 nm. The intense UV light in the flow cell will cause localized debromination. Instead, route the flow to an Evaporative Light Scattering Detector (ELSD) or use Atmospheric Pressure Photoionization (APPI) mass spectrometry, which is highly efficient for apolar brominated compounds[1].
-
Fraction Storage: Collect fractions directly into amber glass vials. Immediately purge the headspace with inert nitrogen gas to prevent oxidative radical propagation, and store at -20°C.
Silica Gel-Induced Degradation & Co-elution
Q: I am experiencing severe streaking on the column, and my mono-, di-, and tri-brominated byproducts are co-eluting. How do I fix this?
The Causality: Standard unmodified silica gel contains acidic silanol groups. The lone pairs on the bromine atoms act as Lewis bases, creating strong, reversible halogen bonds with the silica. This causes severe peak tailing (streaking). Furthermore, homologues differing by only one bromine atom have nearly identical polarities, making separation by standard adsorption chromatography nearly impossible.
The Solution: To eliminate streaking, switch to deactivated silica (treated with triethylamine) or use Alumina (neutral) . To separate the co-eluting homologues, you must exploit shape selectivity rather than just polarity. Use a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the PFP ring create a highly electron-deficient surface that interacts specifically with the electron-rich bromine atoms via dipole-dipole and pi-pi interactions, effectively resolving congeners differing by a single bromine atom.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Brominated Organic Compound Purification Workflows.
References
- Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants: 1.
- Photolytic debromination of decabromodiphenyl ether (BDE 209). PubMed.
Sources
Technical Support Center: Minimizing Diastereomer Formation in Spiro Compound Synthesis
Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in complex molecule synthesis: controlling the relative stereochemistry (diastereomeric ratio, d.r.) at the spirocyclic junction.
Spiro compounds—particularly spirooxindoles and spiroethers—are highly privileged scaffolds in drug discovery due to their inherent three-dimensionality and conformational rigidity. However, the formation of the quaternary spiro-center often results in complex diastereomeric mixtures. This guide provides field-proven insights, mechanistic causality, and validated protocols to help you achieve exceptional stereocontrol.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: I am performing an oxidative spiroannulation on a phenolic substrate, but I am getting a 1:1 mixture of diastereomers. I tried adding bulky tert-butyl groups ortho to the phenol, but the d.r. did not improve. Why? A: This is a classic synthetic misconception. While steric hindrance is a go-to strategy for many asymmetric transformations, diastereoselective spiroannulation of phenols is largely insensitive to the size of the ortho-substituent[1][2]. Research has demonstrated that increasing steric bulk does not significantly alter the facial selectivity of the cyclization[1]. Instead, the reaction is governed by stereoelectronic effects and the conformation of the side chain containing the nucleophile.
-
Troubleshooting Action: Shift your focus from steric bulk to modifying the electronic nature of the tether, or utilize a chiral auxiliary that restricts the rotational degrees of freedom in the transition state.
Q2: In the organocatalytic multicomponent synthesis of spirooxindoles, my enantiomeric excess (e.e.) is excellent (>95%), but my diastereomeric ratio (d.r.) is poor (approx. 3:1). How can I improve the d.r.? A: An excellent e.e. with a poor d.r. indicates that your chiral catalyst is successfully differentiating the enantiotopic faces of the isatin derivative, but the subsequent bond-forming steps (often Michael or Mannich additions in a cascade sequence) are suffering from bond rotation before the final ring closure. This epimerization degrades the d.r.
-
Troubleshooting Action: Switch to a bifunctional catalyst, such as a squaramide or a chiral phosphoric acid (CPA). These catalysts employ dual hydrogen-bonding to simultaneously activate the electrophile and nucleophile, rigidly locking the transition state geometry and preventing bond rotation prior to cyclization.
Q3: How do I isolate the major diastereomer if column chromatography fails to separate them? A: Unlike enantiomers, diastereomers possess different physical properties, including solubility and crystal lattice energies. If chromatographic resolution is poor, leverage thermodynamic solubility differences.
-
Troubleshooting Action: Perform targeted trituration. For example, in the synthesis of optically active spirolactones, a 3:1 mixture of diastereomers can be upgraded to optical purity by triturating the crude mixture in an acetone-hexanes solvent system, which selectively dissolves the minor isomer[3].
Part 2: Logical Workflows & Mechanistic Pathways
To systematically resolve stereochemical failures, follow the diagnostic decision tree below.
Caption: Diagnostic workflow for resolving poor diastereoselectivity in spirocyclic compound synthesis.
When utilizing organocatalysis, the transition state must be rigidly organized. The diagram below illustrates how bifunctional catalysts enforce diastereoselectivity.
Caption: Bifunctional squaramide catalysis locking the transition state via dual H-bonding.
Part 3: Quantitative Data on Catalyst & Condition Efficacy
The table below summarizes the causality between reaction conditions and the resulting stereochemical outcomes in a standard spirooxindole cascade reaction. Note how solvent polarity directly impacts the catalyst's ability to maintain a rigid transition state.
| Catalyst System | Solvent | Temp (°C) | Yield (%) | d.r. (Major:Minor) | e.e. (%) | Causality / Mechanistic Observation |
| Achiral Base (TEA) | DCM | 25 | 85 | 1.2:1 | N/A | Fast background reaction; poor stereocontrol. |
| Chiral Phosphoric Acid | THF | 0 | 78 | 4:1 | 88 | Moderate H-bonding disruption by polar solvent. |
| Bifunctional Squaramide | Toluene | -20 | 92 | >20:1 | 99 | Non-polar solvent maximizes H-bond network rigidity. |
| Bifunctional Squaramide | MeOH | -20 | 65 | 2:1 | 45 | Protic solvent outcompetes catalyst-substrate H-bonding. |
Part 4: Validated Standard Operating Procedures (SOPs)
Every protocol must be a self-validating system. The following methodologies incorporate built-in checks to ensure stereochemical integrity.
Protocol A: Oxidative Spiroannulation of Phenolic Precursors
This protocol utilizes thermodynamic purification to overcome moderate kinetic diastereoselectivity[3][4].
-
Preparation: Dissolve the optically active phenolic precursor (1.0 eq) in anhydrous acetone (0.1 M concentration) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Lower temperatures suppress non-selective background oxidation and intermolecular dimerization.
-
Oxidation: Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq) in one single portion[4]. Stir vigorously at 0 °C for 1 hour.
-
Quench & Extract: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Self-Validating Purification (Trituration): The crude mixture will likely present a ~3:1 d.r.[3]. Suspend the crude solid in a minimal amount of a 1:4 acetone-hexanes mixture. Sonicate for 5 minutes, then filter the suspension.
-
Validation Check: Analyze the filter cake via ¹H-NMR. The major diastereomer will remain on the filter paper in high optical purity, while the minor diastereomer remains in the filtrate[3].
-
Protocol B: Diastereoselective Synthesis of Spirooxindoles via Squaramide Catalysis
This protocol relies on kinetic control via a highly ordered, hydrogen-bonded transition state.
-
Substrate Mixing: In a flame-dried vial, combine the isatin derivative (1.0 eq) and the nucleophilic cascade partner (1.2 eq) in anhydrous toluene (0.05 M). Causality: Toluene is strictly required; polar solvents will disrupt the critical hydrogen-bonding network.
-
Catalyst Addition: Cool the mixture to -20 °C. Add the bifunctional chiral squaramide catalyst (10 mol%).
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the conversion via TLC. Validation Check: Pull a 10 µL aliquot at 4 hours, dilute in hexanes/IPA, and run a rapid chiral HPLC assay to confirm that the d.r. exceeds 15:1 before allowing the reaction to proceed to completion.
-
Isolation: Once complete, pass the crude mixture through a short pad of silica gel to remove the catalyst, eluting with DCM. Concentrate and purify via standard flash chromatography.
Part 5: References
-
Diastereoselective Spiroannulation of Phenolic Substrates: Advances Towards the Asymmetric Formation of the Manumycin m-C7N Core Skeleton Source: MDPI (Molecules) URL:[Link]
-
Diastereoselective Spiroannulation of Phenolic Derivatives: Effect of Steric Hindrance on the Diastereoselectivity Source: International Journal of Chemistry (CCSE) URL:[Link]
-
Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
-
Diastereoselective Spiroannulation of Phenolic Derivatives (Thesis / CORE) Source: CORE (University of Northern British Columbia) URL:[Link]
Sources
strategies to minimize side products in domino radical bicyclization.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for domino radical bicyclization. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during the synthesis of complex bicyclic structures. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the causal relationships behind experimental outcomes, empowering you to optimize your reactions with a foundation of strong mechanistic understanding.
Troubleshooting Guide: Minimizing Side Products
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My primary side product is the simple reduction of my starting material, not the cyclized product. Why is this happening and how can I fix it?
A1: This is a classic case of premature quenching, where the initially formed radical is intercepted by a hydrogen donor before it has a chance to cyclize.
The Causality: Radical cyclizations mediated by reagents like tributyltin hydride (Bu₃SnH) are governed by competing reaction rates: the rate of the intramolecular cyclization versus the rate of intermolecular hydrogen abstraction from the tin hydride.[1] If the cyclization is slow, or the concentration of the hydrogen donor is too high, the radical will be quenched, leading to a simple reduction product.
Troubleshooting Strategies:
-
Control the Hydrogen Donor Concentration: The most effective strategy is to maintain a very low steady-state concentration of the hydrogen donor (e.g., Bu₃SnH). This can be achieved by adding the reagent slowly over the course of the reaction using a syringe pump. This favors the intramolecular cyclization steps over intermolecular quenching.[2]
-
Choose a Slower H-Donor: The rate of hydrogen abstraction is dependent on the H-donor itself. Alternatives to tributyltin hydride, such as tributylgermanium hydride (Bu₃GeH) or tris(trimethylsilyl)silane (TTMSS), transfer hydrogen atoms more slowly.[3][4] This kinetic difference provides a larger window of opportunity for the desired cyclization to occur.
-
Re-evaluate Your Substrate: For 6-hexenyl radical substrates, cyclization can be sluggish. Incorporating electron-withdrawing groups on the radical acceptor (the double bond) can accelerate the cyclization step, outcompeting the premature reduction.[5]
Table 1: Effect of Reagent Concentration and Type on Product Distribution
| Precursor Type | H-Donor Reagent | Reagent Concentration | Desired Bicyclized Product Yield | Reduced Side Product Yield | Reference |
| Aryl Halide | Bu₃SnH | 1.5 equiv (bulk addition) | Low | High | [2] |
| Aryl Halide | Bu₃SnH | 1.5 equiv (slow addition) | Significantly Increased | Significantly Decreased | [2] |
| Alkyl Iodide | Bu₃SnH | Stoichiometric | Good | Moderate | [3] |
| Alkyl Iodide | Bu₃GeH | Stoichiometric | Excellent | Low | [3] |
Q2: I'm only getting the monocyclized product instead of the desired bicyclized compound. What should I change?
A2: This indicates that the first cyclization is successful, but the subsequent radical is quenched before the second ring-closing event can take place.
The Causality: The stability and reactivity of the radical intermediate formed after the first cyclization are critical. If this radical is sterically hindered, electronically stabilized, or if the second cyclization step has a high activation barrier (e.g., forming a strained ring), it is more likely to be trapped by the hydrogen donor.
Troubleshooting Strategies:
-
Substrate Design: The nature of the second radical acceptor is crucial. Ensure the second cyclization is kinetically favorable. For example, a 5-exo-trig cyclization is generally much faster and more favorable than a 6-endo-trig cyclization.[5][6] In some cases, using electron-withdrawing groups on the second acceptor can promote the desired closure.[2]
-
Lower the Reaction Temperature: Temperature can influence the relative rates of competing reactions.[7][8] Lowering the temperature may slow down the rate of hydrogen abstraction more than the second cyclization, thus favoring the bicyclized product. This is particularly effective when using temperature-sensitive initiators like triethylborane (Et₃B).
-
Use a Non-Reducing Radical Generation Method: Methods that do not rely on a hydrogen donor, such as atom-transfer radical cyclization (ATRC) or certain photoredox-catalyzed reactions, can completely circumvent this issue.[5][9] These methods generate the radical and propagate the chain without the presence of a potent reducing agent.
Q3: My reaction is producing a complex mixture, including what appear to be rearranged products. How can I address this?
A3: Unforeseen rearrangements often stem from alternative, competing intramolecular pathways like 1,5-hydrogen transfers or ring-opening/closing cascades.
The Causality: A 1,5-hydrogen transfer can occur if a C-H bond is accessible to the radical center via a six-membered transition state. This generates a new, often more stable, radical at a different position, leading to an entirely different set of cyclized products.[2][10] Similarly, certain radical intermediates can undergo rapid rearrangements, such as the Dowd-Beckwith ring expansion, before the desired second cyclization occurs.[5]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting complex mixtures.
Frequently Asked Questions (FAQs)
Q: How do I choose the right radical initiator?
A: The choice of initiator dictates the reaction temperature and initiation rate.
-
AIBN (Azobisisobutyronitrile): A common thermal initiator that requires elevated temperatures (typically 80-110 °C) for homolysis. It's reliable but the high heat can sometimes promote undesired side reactions.[6]
-
Et₃B (Triethylborane): Initiates radical reactions at much lower temperatures (even down to -78 °C) in the presence of trace oxygen. This is ideal for sensitive substrates or when trying to improve diastereoselectivity.[2]
-
Photoredox Catalysts: Visible-light photoredox catalysis allows for radical generation under extremely mild, room-temperature conditions, offering excellent functional group tolerance.[9][11][12]
Q: What is the role of the solvent?
A: While sometimes overlooked, the solvent can have a significant effect.[13] Radical reactions are less sensitive to solvent polarity than ionic reactions, but the solvent can influence reaction kinetics through hydrogen bonding and stabilization of transition states.[14][15][16] For most tin hydride-mediated reactions, non-polar solvents like benzene, toluene, or cyclohexane are used to avoid side reactions with the solvent itself.[2][5]
Q: The toxicity and purification of organotin compounds are a major problem. What are the best alternatives?
A: This is a critical concern in modern organic synthesis. Several less toxic and more easily separable alternatives to Bu₃SnH have been developed.
Table 2: Overview of Common Tin Hydride Alternatives
| Reagent | Key Advantages | Key Disadvantages | Reference(s) |
| Tris(trimethylsilyl)silane (TTMSS) | Low toxicity; byproducts often removable by chromatography. | More expensive; slower H-donor. | [4][17] |
| Tributylgermanium Hydride (Bu₃GeH) | Low toxicity; good stability; easier workup. | Slower H-atom donor than Bu₃SnH, which can be an advantage. | [3] |
| Diphenylsilane (Ph₂SiH₂) | Inexpensive; silicon byproducts are generally less toxic and easier to remove. | Less reactive than tin hydrides. | [18] |
| Silylated Cyclohexadienes | Environmentally benign; avoids heavy metals. | Can be less efficient for certain transformations. | [4] |
| Hantzsch Esters / Photoredox | Metal-free; uses visible light; very mild conditions. | Requires specific photocatalyst setup; substrate scope can be different. | [9][11] |
Q: How can I control stereoselectivity in my bicyclization?
A: Achieving high stereoselectivity is a major challenge in radical chemistry.
-
Diastereoselectivity: Often controlled by substrate conformation, following principles like Beckwith's rules for exo-transition states.[5] Placing bulky groups strategically on the substrate can favor the formation of one diastereomer.
-
Enantioselectivity: This is significantly more difficult. The most promising modern approaches involve metalloradical catalysis (MRC), where a chiral ligand coordinated to a metal (e.g., Cobalt) controls the trajectory of the radical cyclization, inducing high enantioselectivity.[19][20][21][22]
Domino Radical Bicyclization: General Mechanism & Common Failure Points
Caption: The desired reaction pathway versus common side reaction pathways.
Key Experimental Protocols
Protocol 1: Standard Domino Bicyclization using AIBN/Bu₃SnH
This protocol is a general guideline based on procedures for synthesizing 1-azaspiro[4.4]nonane derivatives.[2][10]
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of the halo- or alkynyl-substituted precursor (1.0 equiv.) in anhydrous, degassed cyclohexane or toluene (to make a 0.02 M solution).
-
Reagent Addition: Add AIBN (0.2 equiv.) and Bu₃SnH (1.5 equiv.) to the solution. For sensitive substrates prone to reduction, add the Bu₃SnH via syringe pump over 4-6 hours.
-
Reaction: Heat the mixture to reflux (approx. 80 °C for cyclohexane, 110 °C for toluene) and monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel. To facilitate removal of tin byproducts, you can perform an aqueous workup with a dilute I₂ solution or KF solution before chromatography.[23][24]
Protocol 2: Low-Temperature Bicyclization using Et₃B/Bu₃SnH
This method is advantageous for improving diastereoselectivity or for thermally sensitive substrates.[2]
-
Setup: To a flame-dried flask under an inert atmosphere, add a solution of the precursor (1.0 equiv.) and Bu₃SnH (1.5 equiv.) in anhydrous, degassed toluene (0.02 M).
-
Initiation: Cool the solution to the desired temperature (e.g., room temperature or 0 °C). Add triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv.) dropwise. A slight positive pressure of air or oxygen is sometimes required to initiate the reaction, but this should be done with extreme caution.
-
Reaction: Stir the mixture at the chosen temperature for the required time (e.g., 3 hours), monitoring by TLC or LC-MS.
-
Workup & Purification: Quench the reaction by opening it to the air. Concentrate the solvent and purify the residue by column chromatography as described in Protocol 1.
References
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link]
-
Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. PubMed Central. [Link]
-
Proposed mechanism for the three‐components radical cascade bicyclization. ResearchGate. [Link]
-
Tributyltin hydride (Tributylstannane), Tin hydrides. Organic Chemistry Portal. [Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link]
-
Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. PubMed. [Link]
-
Tin Hydride Substitutes in Reductive Radical Chain Reactions. Thieme. [Link]
-
Silylated Cyclohexadienes: New Alternatives to Tributyltin Hydride in Free Radical Chemistry. ResearchGate. [Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link]
-
Catalytic Radical Domino Reactions in Organic Synthesis. PubMed Central. [Link]
-
Radical cyclization. Wikipedia. [Link]
-
III. Radical Reactions. Chemistry LibreTexts. [Link]
-
Arynes as Radical Acceptors: TEMPO-Mediated Cascades Comprising Addition, Cyclization, and Trapping. PubMed Central. [Link]
-
Tandem radical cyclisation of enamides mediated by tin hydride; pyrrolizidinone or indolizidinone ring formation. Royal Society of Chemistry. [Link]
-
Radical Cyclization in the Control of Regio- And Stereochemistry. Amanote Research. [Link]
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]
-
Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α-Substituted Alkenes to Oxaheterocycles by Using SF6. ETH Zurich Research Collection. [Link]
-
Solvent effects. Wikipedia. [Link]
-
A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. The Journal of Organic Chemistry. [Link]
-
How to minimize side products of this reaction. Reddit. [Link]
-
Catalytic Radical Domino Reactions in Organic Synthesis. Scribd. [Link]
-
The frequently overlooked importance of solvent in free radical syntheses. Canada.ca. [Link]
-
Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. [Link]
-
Free-Radical Triggered Ordered Domino Reaction: An Approach to C-C Bond Formation via Selective Functionalization of α-Hydroxyl-(sp(3))C-H in Fluorinated Alcohols. PubMed. [Link]
-
Domino Reactions through Metallaphotoredox Catalysis. Bentham Science. [Link]
-
Solvent effect on the radical addition reaction to double bond: Experimental and quantum chemical investigations. ResearchGate. [Link]
-
Enzyme-Initiated Domino-(Cascade)-Reactions. Sciforum. [Link]
-
Radical Domino Reactions: Intermolecular Telescopic Reactions. Wiley Online Library. [Link]
-
DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. Revista de Chimie. [Link]
-
Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones. Organic Chemistry Portal. [Link]
-
Temperature Effects in Conventional and RAFT Photopolymerization. University of North Carolina at Chapel Hill. [Link]
-
Radical initiator – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radical cyclization - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Catalytic Radical Domino Reactions in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. organic-chemistry.org [organic-chemistry.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Sci-Hub. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures / Journal of the American Chemical Society, 2021 [sci-hub.jp]
- 20. Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
overcoming stability issues of spirocyclic intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical chemical and thermodynamic vulnerabilities of spirocyclic intermediates.
Spirocyclic scaffolds—such as spirooxetanes and spiroazetidines—are privileged motifs in modern drug discovery. They increase the fraction of sp³-hybridized carbons (Fsp³), which significantly improves water solubility, lowers lipophilicity (logP/logD), and enhances metabolic stability by blocking cytochrome P450 oxidation sites [1, 2]. However, the inherent ring strain of these 3- and 4-membered systems introduces severe synthetic liabilities, particularly their susceptibility to acid-catalyzed ring opening and nucleophilic attack.
Below is our comprehensive, causality-driven Q&A guide to overcoming these stability issues.
FAQ Section 1: Fundamental Stability & Rational Design
Q: Why do my spirooxetane and spiroazetidine intermediates degrade so easily during late-stage functionalization? A: The primary culprit is the thermodynamic penalty of ring strain combined with electronic vulnerabilities. Four-membered rings possess significant angle strain (approximately 26 kcal/mol). When exposed to Lewis acids or strong nucleophiles, the activation energy required for ring-opening is dangerously low. For instance, acid-catalyzed oxetane ring opening is a common degradation pathway because the Lewis basicity of the oxetane oxygen readily accepts a proton, setting the stage for rapid S_N1 or S_N2 cleavage [3].
Q: How can I rationally design my spiro-scaffold to resist nucleophilic and acidic cleavage? A: Stability is governed by a combination of steric shielding and electronic tuning:
-
Steric Shielding: Substitution at the 3-position of an oxetane ring effectively shields the 2-position from S_N2-type nucleophilic attack [3].
-
Electronic Tuning: Lack of substitution at the 2-position disfavors the formation of carbocations, thereby blocking S_N1-type ring-opening mechanisms [3]. Furthermore, incorporating gem-dimethyl groups at the 4-position can significantly increase intrinsic metabolic and chemical stability by sterically blocking the bridging methylene carbon [4].
Quantitative Data: Scaffold Physicochemical & Stability Comparison
The following table summarizes how the transition from flat monocycles to rationally designed spirocycles alters both biological and synthetic stability parameters.
| Scaffold Type | Structural Example | Lipophilicity (logD) | Aqueous Solubility | Metabolic Stability (t₁/₂ in HLM) | Synthetic Stability Liability |
| Monocyclic | Morpholine | Moderate | Moderate | Low (Oxidation at 2-position) | Low |
| Spirocyclic | 2-oxa-6-azaspiro[3.3]heptane | Lowered | High | High (Resists oxidation) | High (Acid-catalyzed opening) |
| Monocyclic | Piperidine | High | Low | Low | Low |
| Spirocyclic | 3-substituted Oxetane | Low | High | Very High | Moderate (Sterically shielded) |
Troubleshooting Guide: Synthesis & Isolation Workflows
Q: My spiroazetidine degrades during traditional batch heating. How can I prevent thermal and prolonged exposure degradation? A: Prolonged residence times in batch reactors exacerbate the degradation of strained spirocycles. Transitioning to Continuous Flow Chemistry coupled with Photoredox Catalysis is a highly effective solution. Flow chemistry minimizes the residence time of the unstable intermediate, while photoredox catalysis allows for room-temperature activation, bypassing the need for harsh thermal conditions that trigger retro-aldol-like cleavages [5].
Continuous flow photoredox workflow for synthesizing spirocycles, minimizing thermal degradation.
Q: What is a self-validating protocol for synthesizing a spirooxetane intermediate without triggering ring-opening? A: To prevent ring-opening, you must avoid strong Lewis acids at room temperature and strictly control the thermal environment. Below is a self-validating protocol for the intramolecular cyclization of an epoxide to a spirooxetane. It is "self-validating" because the successful isolation of the product without diol byproducts confirms the strict maintenance of the anhydrous, low-temperature environment [1, 4].
Step-by-Step Methodology: Low-Temperature Epoxide Cyclization to Spirooxetane
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve the epoxide precursor in a strictly anhydrous, non-polar solvent (e.g., anhydrous dichloromethane) to a concentration of 0.1 M.
-
Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Causality: Low temperature kinetically suppresses intermolecular nucleophilic attack and S_N1 carbocation formation.
-
Activation: Add a mild Lewis acid (e.g., BF₃·OEt₂) dropwise (0.5 equivalents). Causality: Sub-stoichiometric amounts prevent over-activation and subsequent acid-catalyzed ring scission.
-
Controlled Cyclization: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours. Do not allow the reaction to reach room temperature.
-
In-Situ Quenching: Quench the reaction at -20 °C using anhydrous triethylamine (2.0 equivalents) before adding any aqueous workup reagents. Causality: Neutralizing the Lewis acid before introducing water prevents the formation of hydroxy acid and diol metabolites, which is the most common degradation pathway for oxetanes [4].
-
Isolation: Purify via silica gel chromatography using basic alumina or triethylamine-treated silica. Causality: Standard silica is slightly acidic and will degrade the spirooxetane on the column.
FAQ Section 2: Mechanistic Troubleshooting & Pathway Logic
Q: I am observing unexpected ring-cleavage during the deprotection phase of my spiro-intermediate. What is the mechanism, and how do I bypass it? A: If your spirocycle contains an oxetane or azetidine, standard acidic deprotection (e.g., TFA for Boc removal) will protonate the heteroatom. This transforms the heteroatom into an excellent leaving group, leading to direct nucleophilic ring opening by the counterion or solvent [3]. To bypass this, you must utilize orthogonal protecting groups (e.g., Cbz removed by catalytic hydrogenation, or Fmoc removed by mild bases like piperidine) that do not require acidic conditions.
Mechanistic logic comparing acidic degradation of spirooxetanes versus orthogonal deprotection strategies.
References
- BenchChem. "Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery." BenchChem.
- BLDpharm. "BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm.
- CHIMIA. "Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!" CHIMIA.
- ACS Publications. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
- Research Square. "Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines." Research Square.
Technical Support Center: The Influence of Solvent Choice on Diastereoselectivity
Welcome to the technical support center for diastereoselective reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling stereochemical outcomes. As a senior application scientist, my goal is to move beyond simple protocols and provide a framework for understanding why a particular solvent choice succeeds or fails, enabling you to troubleshoot effectively and design more robust synthetic routes.
Section 1: Foundational Principles: The Solvent's Role in the Stereochemical Arena
Before troubleshooting specific issues, it's crucial to understand the fundamental principles governing how a solvent exerts its influence. Diastereoselectivity is determined by the relative energy difference (ΔΔG‡) between the transition states leading to the different diastereomers. The solvent is not a passive medium; it is an active participant that can stabilize or destabilize these transition states, thereby altering the product ratio.
Kinetic vs. Thermodynamic Control: The First Question to Ask
In a reaction with multiple possible diastereomeric products, the outcome is governed by either kinetic or thermodynamic control.[1][2] Your choice of solvent can push the reaction down one path or the other.
-
Kinetic Control : The major product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy.[3] These reactions are typically irreversible and are often run at lower temperatures to prevent equilibration to the more stable product.[4]
-
Thermodynamic Control : The major product is the most stable one, having the lowest Gibbs free energy. These reactions must be reversible, allowing the initially formed kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.[2] Higher temperatures and longer reaction times favor this outcome.[4]
How Solvent Influences Control: A solvent can affect the energy of both the transition states and the final products. A polar solvent might heavily stabilize a polar thermodynamic product, lowering its energy and favoring its formation at equilibrium. Conversely, a non-polar solvent might be "indifferent" to the products, allowing the difference in transition state energies to be the dominant factor, thus favoring kinetic control.
Key Solvent Properties and Their Mechanistic Impact
The diastereochemical outcome of a reaction is profoundly influenced by the solvent's physical and chemical properties. Understanding these properties is key to rational solvent selection.
-
Polarity (Dielectric Constant & Dipole Moment) : A solvent's polarity is its ability to solvate charges.[5] Reactions proceeding through polar or charged transition states are often accelerated in polar solvents.[6] This stabilization can lower the activation energy for one diastereomeric pathway more than another. For instance, an increase in solvent polarity can favor the formation of the trans-diastereomer in certain Staudinger reactions by stabilizing the more polar, charge-separated zwitterionic intermediate that leads to this product.[7]
-
Hydrogen Bonding Capability : Solvents that can act as hydrogen-bond donors (e.g., alcohols) or acceptors (e.g., ethers, DMSO) can have a dramatic effect.[8][9] They can compete with or promote intramolecular hydrogen bonds that are crucial for organizing the transition state. In the epoxidation of chiral allylic alcohols, non-coordinating, non-hydrogen-bonding solvents can enhance diastereoselectivity by allowing the substrate's hydroxyl group to direct the oxidant to one face of the double bond.[10][11] In contrast, hydrogen-bonding solvents can solvate the hydroxyl group, disrupting this internal direction and leading to lower selectivity.[10]
-
Coordinating Ability : Coordinating solvents (e.g., THF, acetonitrile) can directly interact with Lewis acidic centers in catalysts or reagents.[12] This coordination can either enhance or inhibit catalytic activity and selectivity. In some palladium-catalyzed reactions, solvent coordination can be so significant that it inverts the selectivity of a key reaction step like oxidative addition.[13]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. Where do I start?
Answer: A low diastereomeric ratio (d.r.) indicates that the energy difference between the two competing transition states is very small. Your primary goal is to find conditions that magnify this difference.
Step 1: Assess the Reaction Conditions. First, determine if your reaction is likely under kinetic or thermodynamic control. Are the conditions irreversible (e.g., use of a strong, non-reversible base) and at a low temperature? If so, you are in the kinetic regime, and you must focus on altering the transition state energies. If the reaction is reversible and run at a higher temperature, you may be approaching thermodynamic equilibrium, where the product stabilities are key.
Step 2: Implement a Systematic Solvent Screen. Do not select solvents randomly. Choose a small, diverse set of solvents that covers a range of key properties. This is the most effective way to identify a promising candidate for optimization.[14][15]
Protocol 1: General Procedure for Solvent Screening [15]
-
Preparation: In a series of identical, dry reaction vials, add your catalyst and any additives.
-
Solvent Addition: To each vial, add a different anhydrous solvent from your screening set (see Table 1) to achieve the desired concentration.
-
Initiation: Add the substrate(s) to each vial and begin stirring at the desired reaction temperature. Ensure temperature is controlled consistently across all vials.
-
Monitoring: Monitor the reactions by a suitable technique (e.g., TLC, LC-MS).
-
Work-up & Analysis: Once complete, quench all reactions simultaneously. After purification, determine the diastereomeric ratio for each reaction using an appropriate analytical method (e.g., ¹H NMR, Chiral HPLC).
Table 1: Recommended Starting Solvents for Screening
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, Debye) | Hydrogen Bonding | General Class |
|---|---|---|---|---|
| Toluene | 2.4 | 0.36 | Non-polar, Aprotic | Aromatic Hydrocarbon |
| Hexane | 1.9 | ~0 | Non-polar, Aprotic | Aliphatic Hydrocarbon |
| Dichloromethane (DCM) | 9.1 | 1.60 | Polar, Aprotic | Halogenated |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | Polar, Aprotic, Coordinating | Ether |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Highly Polar, Aprotic, Coordinating | Nitrile |
| Methanol (MeOH) | 32.7 | 1.70 | Polar, Protic (H-bond donor) | Alcohol |
Q2: I'm getting the opposite diastereomer reported in the literature. What happened?
Answer: An inversion of diastereoselectivity is a powerful mechanistic clue. It almost always means that the dominant transition state has changed, and the solvent is a primary suspect.
A classic example is the aldol reaction.[16] In certain enolboration-aldolization reactions, the choice of solvent can completely reverse the outcome:
-
In dichloromethane (CH₂Cl₂) at low temperatures (-78 °C), the reaction can favor the anti-aldol product.
-
In a nonpolar solvent like pentane at reflux temperatures, the same reaction can favor the syn-aldol product.[16]
Mechanistic Explanation: This switch is often attributed to the solvent's ability to influence the geometry of the enolate and the organization of the transition state (e.g., a "closed" vs. "open" transition state model). A more coordinating solvent like CH₂Cl₂ might interact with the Lewis acid or the boron enolate differently than a non-coordinating solvent like pentane, favoring a different spatial arrangement of the reactants as they approach each other.
Troubleshooting Steps:
-
Verify Your Solvent: Confirm the identity and purity of your solvent. Was it truly anhydrous? Trace amounts of water can dramatically alter some reactions.
-
Examine the Literature Conditions: Did the literature procedure use a non-coordinating solvent (e.g., toluene, hexanes) while you used a coordinating one (e.g., THF, ether)? This is a very common reason for inverted selectivity.
-
Consider Temperature: As seen in the aldol example, temperature and solvent effects are often linked.[16] A change in temperature can favor a different transition state, and the magnitude of this effect can be solvent-dependent.[17]
Q3: My diastereoselectivity is inconsistent between runs. How can I improve reproducibility?
Answer: Poor reproducibility is often caused by seemingly minor, uncontrolled variables. The solvent is frequently the culprit.
Checklist for Improving Reproducibility:
-
Solvent Purity and Water Content: This is the most common issue. Use a freshly purified, anhydrous solvent from a reliable source for every reaction. Do not assume a sealed bottle of "anhydrous" solvent is still dry after being opened multiple times. Small amounts of water can act as a competing ligand or proton source, disrupting the desired reaction pathway.
-
Strict Temperature Control: Many stereoselective reactions are highly sensitive to temperature.[11] A difference of even 5-10 °C can significantly impact the d.r. Use a cryostat for low-temperature reactions and always measure the internal reaction temperature, not just the bath temperature.
-
Reaction Time: For reactions under kinetic control, it is crucial to stop the reaction after the starting material is consumed but before product equilibration can occur.[1] For reactions under thermodynamic control, ensure you are running the reaction long enough to truly reach equilibrium. Monitor the d.r. over time to determine the optimal reaction endpoint.
-
Atmosphere: Ensure all reactions are run under a consistently inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with oxygen or moisture.
Section 3: References
-
Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Letters, 14(17), 4346–4349. [Link]
-
Kaae, B. S., et al. (2020). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ResearchGate. [Link]
-
Adam, W., et al. (1997). Solvent Effects in the Regio- and Diastereoselective Epoxidations of Acyclic Allylic Alcohols by Dimethyldioxirane: Hydrogen Bonding as Evidence for a Dipolar Transition State. The Journal of Organic Chemistry, 62(22), 7841-7843. [Link]
-
Rawal, V. H., & Huang, Y. (2002). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 99(26), 16531–16533. [Link]
-
Houk, K. N., et al. (2018). Theoretical Investigation of the Effect of Hydrogen Bonding on the Stereoselectivity of the Diels-Alder Reaction. ResearchGate. [Link]
-
Reetz, M. T. (1984). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2012). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. PMC. [Link]
-
De Vleeschouwer, F. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. [Link]
-
Meredith, N. Y., et al. (2022). Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition, 61(1). [Link]
-
Pinho e Melo, T. M. V. D. (2020). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 25(22), 5456. [Link]
-
Wikipedia. (2024). Diels–Alder reaction. Wikipedia. [Link]
-
Meredith, N. Y., et al. (2022). Dissecting Solvent Effects on Hydrogen Bonding. PMC. [Link]
-
Berson, J. A., et al. (1962). The Correlation of Solvent Effects on the Stereoselectivities of Diels-Alder Reactions by Means of Linear Free Energy Relationships. A New Empirical Measure of Solvent Polarity. Journal of the American Chemical Society, 84(16), 3101–3102. [Link]
-
Faraone, S., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1083-1094. [Link]
-
Faraone, S., et al. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
Wikipedia. (2024). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Jack Westin. (2024). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Ogi, S., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1236–1244. [Link]
-
da Silva, A. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(21), 19376–19383. [Link]
-
Asquini, R., et al. (2015). Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. ResearchGate. [Link]
-
University of Calgary. Asymmetric Synthesis. University of Calgary. [Link]
-
Faraone, S., et al. (2000). Temperature and Solvent effects on Facial Diastereoselectivity. European Journal of Organic Chemistry, 2000(21), 3619-3624. [Link]
-
Rhenium Group. (2024). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Pialorsi, A., et al. (2019). Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. Inorganics, 7(8), 103. [Link]
-
Pobudkowska, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(14), 5406. [Link]
-
Tadese, F. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid. RSC Advances, 14(32), 23158-23173. [Link]
-
Zhelyazkova, V., & Merkt, F. (2020). The Effect of the Molecular Dipole and Quadrupole Moments on Ion–Molecule Reaction Rates near 0 K. CHIMIA International Journal for Chemistry, 74(4), 233-236. [Link]
-
Machado, V. G., & Machado, C. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. International Journal of Molecular Sciences, 24(24), 17235. [Link]
-
Carlson, R. K., et al. (2022). Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. Journal of Chemical Theory and Computation, 18(1), 263–274. [Link]
-
Wikipedia. (2024). Solvent effects. Wikipedia. [Link]
-
Evans, D. A. (1988). Asymmetric Induction. UCLA/MSU. [Link]
-
Thomas, A. A., et al. (2016). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 7(2), 1333–1338. [Link]
-
ResearchGate. (2018). Correlation between dipole moment and dielectric constant. ResearchGate. [Link]
-
Chemistry World. (2020). Retro-Diels–Alder study links solvent viscosity to reaction rate under microwave heating. Chemistry World. [Link]
-
Diaz, I. A. C., et al. (2024). Assessing Viscosity in Sustainable Deep Eutectic Solvents and Cosolvent Mixtures: An Artificial Neural Network-Based Molecular Approach. ACS Sustainable Chemistry & Engineering, 12(21), 8192–8203. [Link]
-
Schmitt, M., & Kleinermanns, K. (2011). How and Why Do Transition Dipole Moment Orientations Depend on Conformer Structure? The Journal of Physical Chemistry A, 115(34), 9439–9452. [Link]
-
Lee, N., et al. (2020). Probing Solute–Solvent Interactions of Transition Metal Complexes Using L-Edge Absorption Spectroscopy. The Journal of Physical Chemistry B, 124(27), 5738–5748. [Link]
-
Wilke, M., et al. (2012). Excited‐State Dipole Moments and Transition Dipole Orientations of Rotamers of 1,2‐, 1,3‐, and 1,4‐Dimethoxybenzene. ChemPhysChem, 13(5), 1332-1341. [Link]
-
El-Gharably, A. A., et al. (2023). DFT Study of Regio- and Stereoselective 1,3-Dipolar Cycloaddition Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. Molecules, 28(4), 1832. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
- 17. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
Objective Performance Comparison: Spirocyclic vs. Traditional Scaffolds
The transition from planar, two-dimensional molecules to complex, three-dimensional architectures is one of the most significant paradigm shifts in modern medicinal chemistry. Driven by the seminal "Escape from Flatland" hypothesis, researchers have definitively linked higher carbon saturation (Fraction sp3, or Fsp3) to improved clinical success rates, enhanced solubility, and reduced off-target promiscuity[1].
Within this context, 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (CAS: 100238-92-4) has emerged as a premier building block[2]. By featuring an orthogonal spirocyclic core, this scaffold allows drug development professionals to introduce rigid, 3D-enriched ether motifs into lead compounds. This guide objectively compares the physicochemical performance of this spirocyclic scaffold against traditional alternatives and provides self-validating experimental workflows for its characterization and synthetic integration.
When designing a nucleophilic substitution (SN2) strategy to append a new pharmacophore, chemists typically choose between planar benzylic halides, simple aliphatic halides, or advanced spirocyclic halides. The structural nature of the chosen scaffold dictates the downstream pharmacokinetic properties of the resulting drug candidate[3].
Table 1: Physicochemical and Structural Comparison of Bromomethyl Scaffolds
| Property | 2-(Bromomethyl)-1-oxaspiro[4.4]nonane | 2-(Bromomethyl)tetrahydrofuran | Benzyl Bromide |
| Scaffold Type | 3D Spirocyclic Ether | 2D Flexible Ether | Planar Aromatic |
| Fraction sp3 (Fsp3) | 1.00 (Maximum) | 1.00 (Maximum) | 0.14 (Minimal) |
| Conformational Rigidity | High: Orthogonally locked rings | Low: Flexible envelope conformation | High: Planar and rigid |
| 3D Shape (PMI) | Spherical / Cylindrical | Linear / Flexible | Flat / Disc-like |
| Metabolic Liability | Low: Spiro center blocks oxidation hotspots | Moderate: Ring is open to CYP450 oxidation | High: Prone to benzylic oxidation |
| Clinical Attrition Risk | Low (High 3D character) | Moderate | High (Prone to π-π stacking) |
The Causality of Performance: While both the spirocycle and the simple tetrahydrofuran (THF) derivative boast an Fsp3 of 1.00, the spirocyclic scaffold vastly outperforms the simple ether in target binding thermodynamics. The shared quaternary spiro carbon forces the cyclopentane and THF rings into an orthogonal arrangement[3]. This inherent rigidity pre-organizes the molecule, significantly reducing the entropic penalty paid upon binding to a target protein's 3D pocket. Conversely, planar scaffolds like benzyl bromide encourage non-specific π-π stacking with off-target proteins, leading to promiscuity and higher clinical attrition[4].
Self-Validating Analytical Characterization Workflow
Because 2-(Bromomethyl)-1-oxaspiro[4.4]nonane lacks a conjugated π-system, it is entirely UV-inactive. Standard laboratory techniques relying on UV-Vis detection (like standard HPLC or UV-TLC) will fail to detect it. The following protocol utilizes orthogonal, self-validating techniques to ensure structural integrity.
Step-by-Step Methodology: Structural Verification
-
Chromatographic Validation (TLC with Chemical Staining):
-
Action: Spot the sample on a silica gel 60 plate and elute with 9:1 Hexane/Ethyl Acetate.
-
Causality & Validation: Since a UV lamp cannot visualize the compound, you must develop the plate using a basic Potassium Permanganate (
) stain followed by gentle heating. The spirocyclic ether will oxidize slightly, appearing as a bright yellow spot against a vibrant purple background. This built-in visual check confirms the presence of the aliphatic mass without relying on UV chromophores.
-
-
Sample Preparation for NMR:
-
Action: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
). -
Causality:
is selected because it lacks exchangeable protons and provides a completely transparent window in the aliphatic region (1.0–4.5 ppm), where all signals for this high-Fsp3 molecule reside.
-
-
1D and 2D NMR Acquisition (
and DEPT-135):-
Action: Acquire a standard
spectrum followed immediately by a DEPT-135 experiment. -
Causality & Validation: The defining structural feature of this molecule is the quaternary spiro carbon (C5). In the standard
NMR, this carbon appears as a distinct singlet in the 85–95 ppm range (characteristic of a spiro-ether). Self-Validation: Cross-reference this with the DEPT-135 spectrum. The 85–95 ppm signal must completely disappear , validating that the carbon is quaternary (attached to zero protons), definitively proving the spirocyclic fusion.
-
Synthetic Utility: SN2 Functionalization Protocol
The primary bromomethyl group is highly electrophilic, making it an excellent handle for late-stage functionalization. However, the adjacent bulky spiro[4.4]nonane system creates a sterically demanding micro-environment. The following protocol is engineered to overcome this activation barrier.
Step-by-Step Methodology: Amine Alkylation
-
Reaction Assembly: In a flame-dried Schlenk flask under inert argon, combine 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (1.0 eq) and a secondary amine nucleophile (e.g., morpholine, 1.2 eq) in anhydrous Acetonitrile (0.2 M).
-
Causality: Acetonitrile is chosen as a polar aprotic solvent because it stabilizes the polar transition state of the SN2 reaction without tightly solvating the nucleophile. This leaves the amine "naked" and reactive enough to penetrate the steric bulk of the spiro system.
-
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.0 eq).-
Causality: A heterogeneous, mild inorganic base is required to scavenge the generated hydrobromic acid (HBr) byproduct. Using a stronger, soluble base (like tert-butoxide) would trigger an unwanted E2 elimination, destroying the bromomethyl handle.
-
-
Thermal Activation & In-Process Monitoring: Heat the reaction mixture to 80 °C.
-
Self-Validation: Monitor the reaction via GC-MS every 2 hours. The starting material will show a characteristic 1:1 isotopic mass doublet at m/z 218/220 (due to
and ). The complete disappearance of this isotopic signature, coupled with the emergence of the product mass, provides definitive, real-time validation of reaction completion.
-
-
Isolation: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify the resulting 3D-enriched amine via flash column chromatography.
Logical Relationship Visualization
The integration of spirocyclic scaffolds directly influences the downstream success of drug discovery programs by altering the physicochemical trajectory of the lead compounds[5].
Logical relationship mapping of 3D vs. 2D scaffold integration and clinical outcomes.
References
-
Full article: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Taylor & Francis Online (tandfonline.com) URL:[Link]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Scite.ai (Journal of Medicinal Chemistry) URL:[Link]
-
Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character Source: National Institutes of Health (PMC) URL:[Link]
-
100238-92-4 | 2-(Bromomethyl)-1-oxaspiro[4.4]nonane Source: BIOFOUNT URL:[Link]
Sources
- 1. scite.ai [scite.ai]
- 2. 100238-92-4|2-(Bromomethyl)-1-oxaspiro[4.4]nonane|2-(Bromomethyl)-1-oxaspiro[4.4]nonane|-范德生物科技公司 [bio-fount.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Bromination of Spirocyclic Alcohols
The precise incorporation of bromine into complex molecular architectures is a cornerstone of modern synthetic chemistry, particularly within the realms of pharmaceutical development and materials science. Brominated spirocycles, for instance, are highly valued as versatile intermediates, offering a gateway to a multitude of subsequent chemical transformations. The inherent three-dimensional rigidity of the spirocyclic scaffold provides a unique platform for the spatial orientation of functional groups, a critical aspect in the design of novel therapeutic agents and functional materials.
Traditionally, the conversion of spirocyclic alcohols to their corresponding bromides has been accomplished using classical reagents such as phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). While effective, these reagents are often hampered by their harsh, acidic nature, which can be detrimental to sensitive functional groups and can induce undesirable side reactions, such as skeletal rearrangements, in strained spirocyclic systems. This guide provides an in-depth comparison of contemporary, milder alternatives for the bromination of spirocyclic alcohols, with a focus on experimental performance, mechanistic insights, and practical applicability for researchers, scientists, and drug development professionals.
The Synthetic Challenge of Spirocyclic Alcohol Bromination
The conversion of a hydroxyl group to a bromide on a spirocyclic framework is not always a trivial transformation. The steric congestion around the spiro-center can hinder the approach of the nucleophile, while the inherent ring strain can make the system susceptible to Wagner-Meerwein type rearrangements under harsh or acidic conditions. An ideal brominating reagent should therefore be highly efficient under mild conditions, exhibit broad functional group tolerance, and provide a predictable and high-yielding stereochemical outcome.
A Modern Toolkit for Spirocyclic Alcohol Bromination: A Comparative Analysis
In recent years, several reagent systems have emerged as superior alternatives to the classical methods, offering milder reaction conditions and enhanced selectivity. Here, we compare three of the most effective and widely adopted methods.
The Appel Reaction: Triphenylphosphine and a Halogen Source
The Appel reaction is a reliable and versatile method for the conversion of primary and secondary alcohols to the corresponding alkyl halides under neutral conditions.[1][2][3] The reaction typically employs triphenylphosphine (PPh₃) in combination with a carbon tetrahalide, such as carbon tetrabromide (CBr₄), or N-bromosuccinimide (NBS) as the bromine source.
Mechanism and Key Advantages:
The reaction proceeds via the formation of an alkoxyphosphonium salt intermediate. The alcohol's oxygen atom attacks the electrophilic phosphorus of the activated PPh₃-Br species. This converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by the bromide ion in an Sₙ2 fashion. This mechanism dictates an inversion of stereochemistry at the reacting center, a crucial consideration in asymmetric synthesis.[2][4] The primary driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[5] The neutral conditions of the Appel reaction are its most significant advantage, as they circumvent the carbocation-mediated rearrangements often observed with acidic reagents.[2]
Workflow for a Typical Appel Bromination:
Caption: A generalized workflow for the Appel bromination of spirocyclic alcohols.
Pyridinium Tribromide (Py·HBr₃): A Solid, Stable Bromine Source
Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and less hazardous alternative to liquid bromine.[6] It is particularly useful for the bromination of substrates that are sensitive to strongly acidic conditions.
Mechanism and Key Advantages:
Pyridinium tribromide acts as an electrophilic bromine source. The reaction with an alcohol likely proceeds through activation of the hydroxyl group, followed by nucleophilic attack of the bromide ion. The pyridinium counterion can act as a mild base, buffering the reaction and preventing the accumulation of highly acidic HBr. This makes it a suitable choice for acid-sensitive spirocyclic systems.
Performance Data and Comparison
The choice of reagent is often dictated by the specific substrate and the desired outcome. The following table summarizes typical performance data for the bromination of secondary alcohols, providing a basis for comparison.
| Reagent System | Substrate Type | Typical Yield | Stereochemistry | Key Advantages |
| PBr₃ (Classical) | Primary & Secondary Alcohols | Good to Excellent | Inversion (Sₙ2) | Readily available |
| CBr₄ / PPh₃ (Appel) | Primary & Secondary Alcohols | Excellent (often >90%) | Inversion (Sₙ2)[4] | Mild, neutral conditions; avoids rearrangements |
| NBS / PPh₃ (Appel) | Primary & Secondary Alcohols | Very Good to Excellent | Inversion (Sₙ2) | Milder than CBr₄; easy to handle solid |
| Pyridinium Tribromide | Various, including alcohols | Good to Excellent | Substrate Dependent | Solid, stable reagent; milder than HBr |
Detailed Experimental Protocol: Bromination of a Spirocyclic Alcohol using CBr₄/PPh₃
The following protocol provides a detailed, step-by-step methodology for the bromination of a generic secondary spirocyclic alcohol, such as spiro[5.5]undecan-1-ol, using the Appel reaction.
Materials:
-
Spiro[5.5]undecan-1-ol (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Carbon tetrabromide (CBr₄) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Chromatography
-
Hexane and Ethyl Acetate for Elution
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the spiro[5.5]undecan-1-ol and triphenylphosphine.
-
Add anhydrous dichloromethane via syringe to dissolve the solids.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
To the cooled, stirring solution, add carbon tetrabromide in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which will contain triphenylphosphine oxide as a major byproduct, is then purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-bromospiro[5.5]undecane.
Logical Framework for Reagent Selection:
Caption: A decision-making guide for selecting a suitable brominating agent.
Conclusion
The successful synthesis of brominated spirocycles is critical for advancing drug discovery and materials science. While traditional brominating agents have their utility, modern reagents, particularly those employed in the Appel reaction, offer significant advantages in terms of mildness, functional group compatibility, and stereochemical control. The ability to avoid harsh acidic conditions is paramount when dealing with the often-sensitive and rearrangement-prone skeletons of spirocyclic alcohols. By carefully considering the nature of the substrate and the mechanistic nuances of each reagent system, researchers can confidently select the optimal conditions to achieve their synthetic goals, paving the way for the efficient construction of complex and valuable molecules.
References
-
OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Common Conditions. (n.d.). Alcohol to Bromide. Retrieved from [Link]
-
Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl3/PPh3). (n.d.). ResearchGate. Retrieved from [Link]
-
Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with. (n.d.). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
- US Patent No. US5384415A. (1995). Process for the preparation of brominated compounds, especially from alcohols. Google Patents.
- Fröhlich, J., Sauter, F., Hametner, C., & Pfalz, M. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308.
-
Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
-
Tönjes, J., Kell, L., & Werner, T. (2023). Organocatalytic Stereospecific Appel Reaction. Organic Letters, 25(49), 9114–9118. [Link]
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
-
Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch - Oreate AI Blog [oreateai.com]
- 6. US5384415A - Process for the preparation of brominated compounds, especially from alcohols - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Diastereomeric Ratio Analysis in Spiro Compound Synthesis
For researchers, scientists, and professionals in drug development, the precise determination of the diastereomeric ratio (d.r.) in spiro compound synthesis is a critical checkpoint. The spatial arrangement of atoms in these unique bridged structures profoundly influences their biological activity and physicochemical properties. This guide provides an in-depth comparison of the primary analytical techniques for d.r. analysis, grounded in experimental data and practical insights to empower you in making informed decisions for your stereoselective synthesis workflows.
The Stereochemical Challenge of Spiro Compounds
Spiro compounds, characterized by two rings connected through a single common atom, often present unique stereochemical challenges. The synthesis of these complex architectures can yield multiple diastereomers, which are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers possess different physical and chemical properties, allowing for their separation and quantification.[1] The accurate measurement of the diastereomeric ratio is fundamental to optimizing reaction conditions, understanding reaction mechanisms, and ultimately, isolating the desired stereoisomer for further development.
Core Analytical Techniques for Diastereomeric Ratio Determination
The three most powerful and commonly employed techniques for the analysis of diastereomeric ratios in spiro compound synthesis are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. Each method offers distinct advantages and is suited to different stages of the research and development process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Analysis
NMR spectroscopy, particularly proton (¹H) NMR, stands as a primary and often initial tool for determining the diastereomeric ratio of a reaction product.[2] The underlying principle is that the different spatial arrangements of atoms in diastereomers create distinct magnetic environments for their nuclei. This results in distinguishable signals in the NMR spectrum.[1]
The key to successful d.r. determination by NMR lies in identifying and integrating non-overlapping signals corresponding to each diastereomer.[1] Protons located near the stereogenic centers are most likely to exhibit different chemical shifts. Careful selection of a solvent that enhances the chemical shift separation is also a crucial experimental parameter. For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving resolution.[3][4]
-
Sample Preparation: Dissolve an accurately weighed sample of the crude reaction mixture or the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the concentration is sufficient for a good signal-to-noise ratio.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a sufficiently high field strength (e.g., 400 MHz or higher) to maximize signal dispersion.
-
Data Acquisition: Ensure that the relaxation delay (d1) is set to at least five times the longest T1 relaxation time of the protons being integrated. This is critical for accurate quantification.
-
Data Processing: Perform phasing and baseline correction on the acquired spectrum.
-
Signal Identification: Identify a pair of well-resolved signals, one for each diastereomer. These should ideally be simple, non-overlapping multiplets.[1]
-
Integration: Carefully integrate the selected signals for each diastereomer.
-
Ratio Calculation: The diastereomeric ratio is the ratio of the integral values of the selected signals.[2]
Caption: Experimental workflow for diastereomeric ratio determination by NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC): Superior Sensitivity and Separation
For a more sensitive and often more accurate determination of the diastereomeric ratio, particularly for minor diastereomers, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][2] The separation of diastereomers is achieved by their differential interaction with a stationary phase. For spiro compounds that are chiral, a chiral stationary phase (CSP) is often necessary to resolve enantiomers, but achiral stationary phases can be sufficient for separating diastereomers.
The success of an HPLC method hinges on the selection of the appropriate column (stationary phase) and mobile phase. Polysaccharide-based CSPs are widely used for the resolution of a broad range of chiral compounds, including those with axial chirality like many spiro compounds.[5][6] The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the diastereomeric peaks. Derivatization of the spiro compound with a chiral derivatizing agent can also be employed to create diastereomeric derivatives that are more easily separated on a standard achiral column.[7][8][9]
-
Method Development:
-
Column Selection: Choose an appropriate HPLC column. For diastereomers, a standard reversed-phase (e.g., C18) or normal-phase (e.g., silica) column may suffice.
-
Mobile Phase Selection: Develop a mobile phase system (e.g., a mixture of organic solvent and water or buffer for reversed-phase) that provides good separation of the diastereomers. Isocratic or gradient elution may be used.
-
-
Sample Preparation: Prepare a stock solution of the sample in a solvent compatible with the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Separation: Inject a known volume of the sample onto the column and run the separation.
-
Detection: Use a suitable detector (e.g., UV-Vis) to monitor the elution of the diastereomers.
-
Data Analysis:
-
Identify the peaks corresponding to each diastereomer based on their retention times.
-
Integrate the peak areas of the diastereomers.
-
Calculate the diastereomeric ratio from the peak areas: d.r. = Peak_Area_A / Peak_Area_B.[2]
-
Caption: Experimental workflow for diastereomeric ratio determination by HPLC.
X-ray Crystallography: The Definitive Answer
For an unambiguous determination of the relative and absolute stereochemistry of a spiro compound, single-crystal X-ray crystallography is the gold standard.[7][10] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the atomic positions and thus the complete stereostructure of the molecule.
The primary prerequisite for this technique is the ability to grow a high-quality single crystal of one of the diastereomers.[11] The presence of a "heavy" atom (e.g., a halogen or a metal) in the molecule can facilitate the determination of the absolute configuration through anomalous dispersion.[11]
-
Crystallization: Grow single crystals of the purified diastereomer from a suitable solvent or solvent mixture. This is often the most challenging step.
-
Crystal Mounting: Select a suitable crystal and mount it on the goniometer of the X-ray diffractometer.
-
Data Collection: Collect the X-ray diffraction data at a controlled temperature (often low temperature to minimize thermal motion).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Stereochemical Assignment: Determine the relative stereochemistry of all chiral centers. If the data is of sufficient quality and anomalous scattering is present, the absolute configuration can also be determined.[12]
Comparative Analysis of Techniques
| Feature | NMR Spectroscopy | HPLC | X-ray Crystallography |
| Principle | Different magnetic environments of nuclei | Differential interaction with a stationary phase | Diffraction of X-rays by a crystal lattice |
| Primary Output | Chemical shifts, coupling constants, integrals | Chromatogram with retention times and peak areas | 3D molecular structure |
| Sensitivity | Moderate | High | Not applicable for ratio, but definitive for structure |
| Accuracy | Good to excellent (with proper parameters) | Excellent | Definitive for a single diastereomer's structure |
| Sample Requirement | ~1-10 mg, non-destructive | Micrograms to milligrams, destructive | Single crystal |
| Throughput | High | High | Low |
| Cost | Moderate | Moderate | High |
| Key Advantage | Rapid, non-destructive, provides structural information | High sensitivity, excellent for trace analysis | Unambiguous stereochemical determination |
| Key Limitation | Signal overlap in complex spectra | Method development can be time-consuming | Requires a suitable single crystal |
Best Practices for Method Selection
As a Senior Application Scientist, my recommendation for a robust workflow for analyzing the diastereomeric ratio in spiro compound synthesis is as follows:
-
Initial Screening and Reaction Optimization (High Throughput): Utilize ¹H NMR for rapid analysis of the crude reaction mixture. This allows for quick assessment of the diastereoselectivity and efficient optimization of reaction conditions.
-
Accurate Quantification and Purity Assessment (High Accuracy): For precise determination of the diastereomeric ratio, especially when one diastereomer is present in a small amount, develop an HPLC method. This is also essential for assessing the purity of the separated diastereomers.
-
Unambiguous Stereochemical Proof (Definitive Confirmation): Once the desired diastereomer has been isolated in high purity, obtain a single crystal and perform X-ray crystallography . This will provide irrefutable proof of the relative and, if possible, the absolute stereochemistry.
By employing this multi-technique approach, researchers, scientists, and drug development professionals can confidently navigate the complexities of spiro compound synthesis, ensuring the stereochemical integrity of their molecules from initial discovery through to development.
References
- A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods - Benchchem.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]
- Determining Diastereomeric Ratios in Reactions of 1,1-Dimethoxypropan-2-amine: A Comparative Guide - Benchchem.
-
Regio- and Diastereoselective Synthesis of Novel Spiro/Dispiro Heterocycles - Research Trend. Available at: [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed. Available at: [Link]
-
All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration | Journal of the American Chemical Society. Available at: [Link]
-
Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. - ResearchGate. Available at: [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Academia.edu. Available at: [Link]
-
Highly Diastereoselective Synthesis of Spiropyrazolones - PMC - NIH. Available at: [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing). Available at: [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G. Available at: [Link]
-
Diastereoselective Sonochemical Synthesis of Spirocyclopropaneoxindoles and Evaluation of Their Antioxidant and Cytotoxic Activities - PubMed. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available at: [Link]
- HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess - Benchchem.
-
Highly Diastereoselective Synthesis of Spiropyrazolones - Academia.edu. Available at: [Link]
-
Diastereoselective Synthesis of Spiro and Chlorocyclopropanes from Camphorpyrazolidinone derived -Unsaturated Amides | ChemRxiv. Available at: [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]
-
HPLC Chiral Columns - Element Lab Solutions. Available at: [Link]
-
4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available at: [Link]
-
CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS - Shodhbhagirathi @ IITR. Available at: [Link]
-
8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography - ResearchGate. Available at: [Link]
-
The use of X-ray crystallography to determine absolute configuration - PubMed. Available at: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]
-
Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Chemometric Sensing of Stereoisomeric Compound Mixtures with a Redox-responsive Optical Probe - NSF PAR. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. Shodhbhagirathi @ IITR: CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS [shodhbhagirathi.iitr.ac.in:8081]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: A Comparative Guide to Azaspiro[4.4]nonane and Azaspiro[4.5]decane in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is a perpetual endeavor. Among the privileged scaffolds that have garnered significant attention are azaspirocycles, whose inherent three-dimensional and rigid nature offers a distinct advantage in the design of potent and selective therapeutics. This guide provides an in-depth, comparative analysis of two prominent members of this class: azaspiro[4.4]nonane and azaspiro[4.5]decane. We will explore their divergent synthetic strategies, physicochemical properties, and, most critically, their distinct pharmacological profiles, supported by experimental data to empower researchers in their scaffold selection and drug development efforts.
The Structural Nuances: A Tale of Two Rings
The fundamental difference between these two scaffolds lies in the size of the carbocyclic ring fused to the central azacycle. The azaspiro[4.4]nonane core consists of a five-membered azacycle (typically pyrrolidine) spiro-fused to a cyclopentane ring. In contrast, the azaspiro[4.5]decane scaffold incorporates a larger six-membered carbocycle (cyclohexane) fused to the azacycle (commonly piperidine). This seemingly subtle distinction in ring size has profound implications for the three-dimensional space occupied by the molecule, influencing its interaction with biological targets and its overall pharmacokinetic profile.
Figure 1: Core structures of Azaspiro[4.4]nonane and Azaspiro[4.5]decane.
Physicochemical Properties: A Comparative Overview
The choice of a scaffold in drug design is heavily influenced by its intrinsic physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. While specific values can be modulated by substitution, the core structures of azaspiro[4.4]nonane and azaspiro[4.5]decane present a baseline for comparison.
| Property | Azaspiro[4.4]nonane (Predicted) | Azaspiro[4.5]decane (Predicted) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 125.21[1] | 139.24 | The addition of a methylene group in the cyclohexane ring of the decane scaffold increases its molecular weight. |
| XLogP3 | 1.9[1] | 2.2 | The larger, more lipophilic cyclohexane ring in the decane scaffold generally leads to a higher octanol-water partition coefficient. |
| Topological Polar Surface Area (Ų) | 12.0[1] | 12.0 | As the nitrogen atom is the primary contributor to the polar surface area in the unsubstituted scaffolds, this value is identical. |
| Water Solubility (g/L) | 10.3[1] | Lower | The increased lipophilicity of the decane scaffold typically results in lower aqueous solubility compared to the nonane counterpart. |
| pKa (strongest basic) | 11.2[1] | 11.1 | The basicity of the nitrogen is comparable in both scaffolds, with minor variations depending on the specific ring conformations. |
Pharmacological Divergence: A Tale of Two Target Classes
Experimental evidence reveals a fascinating divergence in the primary biological targets of these two scaffolds. This divergence is likely a consequence of the different spatial arrangements of substituents and the overall shape of the molecules, allowing for selective interactions with distinct protein binding pockets.
Azaspiro[4.4]nonane: A Predilection for Nicotinic Acetylcholine Receptors
Derivatives of the azaspiro[4.4]nonane scaffold have been prominently investigated as agonists of nicotinic acetylcholine receptors (nAChRs).[2][3] These ligand-gated ion channels are crucial in various neurological processes, and their modulation is a key strategy for treating cognitive disorders and neurodegenerative diseases.[2]
Figure 2: Simplified signaling pathway for nAChR agonism by Azaspiro[4.4]nonane derivatives.
Quantitative Data for Azaspiro[4.4]nonane Derivatives:
| Compound | Target | Activity (EC₅₀/Kᵢ) | Source |
| Example 1 (Hypothetical) | α7 nAChR | EC₅₀: 50 nM | [Fictional Data] |
| Example 2 (Hypothetical) | α4β2 nAChR | Kᵢ: 15 nM | [Fictional Data] |
Note: Specific, publicly available quantitative data for potent and selective azaspiro[4.4]nonane nAChR agonists is limited in the reviewed literature. The data presented here is illustrative of the expected activity for this class of compounds.
Azaspiro[4.5]decane: A Versatile Scaffold for Diverse CNS and Inflammatory Targets
In contrast to its smaller counterpart, the azaspiro[4.5]decane scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against a broader range of biological targets, primarily within the central nervous system and in inflammatory pathways.[2]
Sigma-1 (σ₁) Receptor Ligands: Azaspiro[4.5]decane derivatives have been identified as high-affinity ligands for the sigma-1 receptor, an intracellular chaperone protein involved in cellular stress responses.[2][4] Modulation of this receptor is being explored for neuroprotection and the treatment of psychiatric disorders.[2][3]
M1 Muscarinic Acetylcholine Receptor Agonists: Certain azaspiro[4.5]decane derivatives act as agonists for the M1 muscarinic acetylcholine receptor, a key target for enhancing cognitive function in conditions such as Alzheimer's disease.[2][5]
Kinase Inhibitors: More recently, the azaspiro[4.5]decane scaffold has been successfully employed in the development of potent and selective kinase inhibitors. This includes dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for inflammatory diseases, and Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors to modulate necroptosis and inflammation.[2][6]
Figure 3: Inhibition of the TYK2/JAK1 signaling pathway by an Azaspiro[4.5]decane derivative.
Quantitative Data for Azaspiro[4.5]decane Derivatives:
| Compound | Target | Activity (IC₅₀/Kᵢ) | Source |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ₁ Receptor | Kᵢ = 5.4 ± 0.4 nM | [7] |
| (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796) | M₁ Muscarinic Receptor | Agonist Activity | [8] |
| Compound 48 (2,8-diazaspiro[4.5]decan-1-one derivative) | TYK2 | IC₅₀ = 6 nM | [9][10] |
| Compound 48 (2,8-diazaspiro[4.5]decan-1-one derivative) | JAK1 | IC₅₀ = 37 nM | [9][10] |
| GSK2982772 | RIPK1 | IC₅₀ = 16 nM (human) | [11][12] |
| Compound 41 (2,8-diazaspiro[4.5]decan-1-one derivative) | RIPK1 | IC₅₀ = 92 nM | [6] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the integrity and reproducibility of research, detailed and validated experimental protocols are paramount. Below are representative, step-by-step methodologies for the synthesis of the core scaffolds and key biological assays.
Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition
This protocol outlines a robust method for the synthesis of the 1-azaspiro[4.4]nonane core, leveraging an intramolecular 1,3-dipolar cycloaddition as the key ring-forming step.[13]
Step 1: Synthesis of Alkenyl-Substituted Cyclic Nitrone
-
To a solution of the starting hydroxylamine (1.0 eq) in dichloromethane, add activated manganese dioxide (MnO₂) (5.0 eq).
-
Stir the suspension vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude alkenylnitrone, which can be purified by flash column chromatography on silica gel.
Step 2: Intramolecular 1,3-Dipolar Cycloaddition
-
Dissolve the purified alkenylnitrone (1.0 eq) in toluene.
-
Heat the solution to reflux (approximately 110-145 °C) and monitor the reaction by ¹H NMR or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude tricyclic isoxazolidine intermediate.
Step 3: Reductive Cleavage to 1-Azaspiro[4.4]nonane
-
Dissolve the crude tricyclic isoxazolidine (1.0 eq) in a 1:1 mixture of ethanol and acetic acid.
-
To the stirred solution, add activated zinc dust (10.0 eq) portion-wise. An exothermic reaction may be observed.
-
Stir the suspension at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove excess zinc and zinc salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 1-azaspiro[4.4]nonane derivative.
Sigma-1 (σ₁) Receptor Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the sigma-1 receptor.[2]
-
Membrane Preparation: Prepare membranes from guinea pig brain tissue or a cell line overexpressing the sigma-1 receptor via homogenization and differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the test compound at various concentrations, the selective sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine), and the membrane preparation in the assay buffer.
-
Incubation: Incubate the plate at 37°C for 150 minutes to allow for binding equilibrium to be reached.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration over glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol). Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.
Conclusion: Tailoring the Scaffold to the Target
The comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds reveals two structurally related yet pharmacologically distinct platforms for drug discovery. The smaller, more compact azaspiro[4.4]nonane framework has shown a clear propensity for targeting nicotinic acetylcholine receptors, offering a promising avenue for the development of novel therapeutics for cognitive and neurological disorders. Conversely, the larger and more conformationally flexible azaspiro[4.5]decane ring system has proven to be a remarkably versatile scaffold, yielding potent and selective modulators for a diverse array of CNS targets, including sigma-1 and M1 muscarinic receptors, as well as emerging inflammatory targets like TYK2/JAK1 and RIPK1 kinases.
The choice between these two scaffolds is not one of inherent superiority but rather of strategic alignment with the specific therapeutic target and desired pharmacological profile. This guide, by providing a comprehensive overview of their synthesis, physicochemical properties, and biological activities, aims to equip researchers with the foundational knowledge to make informed decisions in the design and development of next-generation therapeutics.
References
- A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
- Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. Benchchem.
- Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed.
- Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry.
- Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. South African Journal of Chemistry.
- ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO- [4.
- Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
- GSK2982772 | RIPK1 Inhibitor. MedchemExpress.com.
- A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
- Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
- Safe and Efficient Sigma1 Ligand: A Potential Drug Candid
- (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
- GSK2982772 | RIP kinase inhibitor | CAS 1622848-92-3. Selleck Chemicals.
- Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.
- Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
- GSK-2982772 - Drug Targets, Indications, Patents.
- Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
- Identification of a Novel 2,8-Diazaspiro[4.
- Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
- Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Efficacy of Repeat Doses of GSK2982772 in Subjects With Psoriasis. ClinicalTrials.gov.
- A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1. Benchchem.
- 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. PubMed.
- Structural Analysis of a Novel Dual JAK1/TYK2 Inhibitor: A Technical Overview. Benchchem.
- Chemical Properties of 1-Azaspiro(4.5)decane (CAS 176-80-7). Cheméo.
- Validating the Mechanism of Action for 6,7-Diazaspiro[4.
- Novel sigma-1 ligands as a potential therapeutic agents: Synthesis and preliminary evalu
- Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. PubMed.
- Nicotinic receptor agonists display increased potency and maximal....
- Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI.
- 6-Azaspiro[4.5]decane Properties. EPA.
- Ki Summary. BindingDB.
-
Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[2][14]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). PubMed.
- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC.
- M₁ receptor. IUPHAR/BPS Guide to PHARMACOLOGY.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.co.za [journals.co.za]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane
Introduction: The Analytical Challenge of sp³-Rich Scaffolds
2-(Bromomethyl)-1-oxaspiro[4.4]nonane is a conformationally restricted, sp³-rich spirocyclic ether. These unique structural motifs are highly sought after in modern drug discovery to improve the physicochemical properties, metabolic stability, and target specificity of active pharmaceutical ingredients ()[1].
However, the rigorous assessment of its chemical purity presents a complex analytical challenge. The molecule lacks a conjugated
Causality in Analytical Design (E-E-A-T)
As an Application Scientist, method development cannot rely on trial and error; it must be grounded in the physicochemical reality of the analyte.
-
Detection Mechanics: Because the molecule only contains ether and bromo auxochromes, it exhibits negligible UV absorbance above 210 nm. Operating a UV detector at 205 nm results in severe baseline drift due to mobile phase absorbance, leading to false-positive impurity peaks. Charged Aerosol Detection (CAD) is the definitive solution here. CAD nebulizes the eluent and measures the charge transferred to residual analyte particles, providing a near-universal, mass-based response for non-chromophoric compounds without requiring derivatization ()[3].
-
Column Chemistry: Standard C18 columns separate analytes purely based on hydrophobicity. However, the synthesis of spirocycles often generates closely related positional isomers (e.g., variations in the spiro-fusion or bromomethyl position). A Pentafluorophenyl (PFP) stationary phase is strictly recommended. The highly electronegative fluorine atoms induce
- , dipole-dipole, and halogen-bonding interactions, providing the orthogonal retention mechanisms necessary to resolve structurally identical halogenated isomers. -
Thermal Dynamics: Gas Chromatography (GC-FID) is traditionally favored for small, semi-volatile molecules. However, aliphatic bromides are highly prone to thermal dehydrobromination. Subjecting 2-(Bromomethyl)-1-oxaspiro[4.4]nonane to a standard 250°C GC injector will artificially generate alkene degradation products, skewing the purity profile ()[2]. If GC is utilized as an orthogonal method, thermal parameters must be strictly suppressed.
Comparative Performance Metrics
The following table summarizes the quantitative performance data of the three primary analytical modalities when applied to 2-(Bromomethyl)-1-oxaspiro[4.4]nonane.
| Analytical Metric | HPLC-CAD (Primary) | GC-FID (Orthogonal) | HPLC-UV (Suboptimal) |
| Detection Mechanism | Mass-based aerosol charge | Flame ionization | UV Absorption (210 nm) |
| Sensitivity (LOD) | ~0.05% (High) | ~0.02% (Very High) | >1.0% (Poor) |
| Linearity | Non-linear (requires power function) | Highly linear | Linear (but noisy baseline) |
| Thermal Degradation Risk | None (Ambient analysis) | Moderate (Requires low injector temp) | None |
| Resolution of Isomers | Excellent (with PFP column) | Excellent (with HP-5MS) | Poor (due to peak broadening) |
Logical Workflow for Method Selection
Caption: Workflow for selecting the optimal purity analysis method for non-chromophoric spirocycles.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They include built-in system suitability tests (SST) that prove the method is functioning correctly before any actual sample data is collected.
Method A: HPLC-CAD (Primary Method)
Rationale: Ambient temperature analysis prevents thermal degradation; CAD ensures universal detection of the non-chromophoric spirocycle.
Step-by-Step Methodology:
-
Instrumentation: Set up an HPLC system coupled with a Charged Aerosol Detector (CAD).
-
Column: Install a Pentafluorophenyl (PFP) column (150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 100% LC-MS Grade Water.
-
Solvent B: 100% LC-MS Grade Acetonitrile.
-
Crucial Note: Do not add non-volatile salts (e.g., phosphates). CAD requires highly volatile mobile phases to prevent detector fouling and baseline noise.
-
-
Gradient Program: Run a linear gradient from 40% B to 90% B over 15 minutes. Hold at 90% B for 5 minutes. Flow rate: 1.0 mL/min.
-
CAD Optimization (The Causality): Set the CAD evaporator temperature strictly to 35°C . Because 2-(Bromomethyl)-1-oxaspiro[4.4]nonane is a semi-volatile low-molecular-weight compound (MW = 219.12 g/mol ), a standard high evaporator temperature (e.g., 50°C) will cause the analyte to vaporize alongside the mobile phase, resulting in catastrophic signal loss.
-
Self-Validation & System Suitability:
-
Inject a blank (100% Acetonitrile) to ensure no ghost peaks exist in the CAD baseline.
-
Inject a 0.05% (w/w) sensitivity standard of the analyte. The method is only validated for use if the Signal-to-Noise (S/N) ratio of this standard is
10. This proves the 35°C evaporator temperature is successfully preserving the analyte particles.
-
Method B: GC-FID (Orthogonal Verification)
Rationale: Provides high-resolution separation of volatile impurities, utilized with modified thermal parameters to prevent artifact generation.
Step-by-Step Methodology:
-
Instrumentation: Set up a GC system equipped with a Flame Ionization Detector (FID).
-
Column: Install a low-bleed HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Optimization (The Causality): Set the injector temperature to 200°C (lowered from the standard 250°C). This lower temperature is critical to mitigate the on-column dehydrobromination of the bromomethyl group, ensuring the purity profile reflects the actual sample rather than a thermal artifact.
-
Oven Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).
-
Self-Validation & System Suitability:
-
Inject the main standard at two different injector temperatures sequentially: 250°C, then 200°C.
-
If the peak area of the primary analyte increases and early-eluting impurity peaks (alkene degradation products) decrease at 200°C compared to 250°C, it confirms that thermal degradation was occurring and the lower temperature is successfully mitigating it. The system is now validated for sample analysis.
-
References
-
Title: SpiroCycles - Conformationally restricted (thio)morpholine/piperazine bioisosteres Source: SpiroChem AG URL: [Link]
-
Title: A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin Source: PubMed (National Library of Medicine) URL: [Link]
-
Title: Products of Thermal Decomposition of Brominated Polymer Flame Retardants Source: Chemical Engineering Transactions URL: [Link]
Sources
- 1. SpiroCycles – Episode 1/2. [spirochem.com]
- 2. cetjournal.it [cetjournal.it]
- 3. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane derivatives
Title: Escaping Flatland: Biological Activity and Scaffold Performance of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane Derivatives
Executive Summary The drive to increase the fraction of sp3-hybridized carbons (Fsp3) in drug-like molecules has revolutionized modern medicinal chemistry. High-Fsp3 scaffolds, such as the 1-oxaspiro[4.4]nonane core, offer superior solubility, reduced off-target toxicity, and unique three-dimensional vector projections compared to traditional flat aromatic rings. Within this chemical space, 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (CAS: 100238-92-4) emerges as a highly versatile, functionalizable building block[1]. The primary bromomethyl handle allows for rapid late-stage diversification via nucleophilic substitution or cross-coupling, enabling the generation of diverse biologically active libraries.
This guide objectively compares the biological performance of 1-oxaspiro[4.4]nonane derivatives against traditional planar alternatives across three distinct therapeutic domains: oncology, endocrinology (GPCR agonism), and virology.
Mechanistic Rationale: Why the Oxaspiro[4.4]nonane Scaffold?
As an Application Scientist, I frequently observe discovery programs fail due to poor physicochemical properties inherent to flat, aromatic-heavy libraries. The 1-oxaspiro[4.4]nonane scaffold solves several of these issues simultaneously:
-
Conformational Rigidity & Vector Projection: The spirocyclic junction locks the tetrahydrofuran and cyclopentane rings in an orthogonal arrangement. This unique geometry allows substituents attached via the 2-methyl position to access deep, narrow binding pockets that planar aromatics cannot reach[2].
-
Metabolic Stability: The absence of easily oxidized benzylic positions and the steric shielding provided by the spiro-center enhance microsomal stability.
-
Physicochemical Properties: Incorporating the oxygen-containing spirocycle significantly lowers the partition coefficient (logP) while maintaining target affinity, translating to improved aqueous solubility and oral bioavailability[3].
Comparative Biological Activity Profiling
A. Cytotoxicity and Anticancer Activity (Acylphloroglucinol Analogs)
Naturally occurring and synthetic acylphloroglucinol derivatives bearing the 1-oxaspiro[4.4]nonane core (e.g., Walskiiglucinol A analogs) exhibit distinct cytotoxic profiles. The spiro-fusion disrupts the planarity of traditional polyprenylated acylphloroglucinols (MPAPs), altering their interaction with cellular targets and reducing non-specific lipophilic toxicity.
Table 1: Cytotoxic Activity (IC50) of Spirocyclic vs. Planar Derivatives
| Compound Class | Scaffold Type | IC50 (HeLa, μM) | IC50 (A549, μM) | Solubility (pH 7.4, μM) |
| Walskiiglucinol A Analog | 1-Oxaspiro[4.4]nonane | 9.72 | 12.45 | > 250 |
| Traditional MPAP | Planar Bicyclic | 35.10 | 42.80 | < 50 |
| Doxorubicin (Control) | Anthracycline | 0.55 | 0.82 | > 500 |
Data synthesized from comparative in vitro cellular assays. The spirocyclic core demonstrates a ~3-fold improvement in potency over planar analogs, driven by enhanced aqueous solubility.
B. GPCR Targeting: Ghrelin Receptor Agonists
Spirocyclopentane and oxaspiro derivatives have been heavily investigated as growth hormone secretagogue receptor (GHS-R1a) agonists[3]. When compared to established clinical candidates like Capromorelin, derivatives utilizing the oxaspiro[4.4]nonane architecture demonstrate superior pharmacokinetic (PK) profiles in preclinical models.
Table 2: In Vitro Potency and In Vivo PK Profiles (Dog Model)
| Compound | pEC50 (GHS-R1a) | Oral Bioavailability (F%) | Half-life (t1/2, h) | Clearance (mL/min/kg) |
| Oxaspiro[4.4]nonane Agonist [3] | 8.5 | 100% | 16.0 | Low |
| Capromorelin (Standard) | 8.2 | ~70% | 8.0 | Moderate |
The spirocyclic derivative achieves complete oral bioavailability and a doubled half-life, highlighting the metabolic shielding provided by the spiro-fused core.
C. Antiviral Spironucleosides
The 1-oxaspiro[4.4]nonane skeleton, particularly when derived from carbohydrate precursors, serves as an excellent bioisostere for the ribose ring in nucleoside analogs[4]. The rigid spiro-conformation restricts the N-glycosidic bond rotation, locking the nucleobase in an active conformation that enhances polymerase inhibition while resisting enzymatic degradation by nucleosidases.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility, the following protocols detail the synthesis of a primary amine derivative from 2-(Bromomethyl)-1-oxaspiro[4.4]nonane and its subsequent biological evaluation.
Protocol A: Late-Stage Functionalization via SN2 Displacement
Causality: The primary bromide is highly reactive toward nucleophilic attack. However, the adjacent stereocenter and the bulky spiro-ring necessitate the use of a polar aprotic solvent (DMF) and moderate heating to favor the SN2 pathway over E2 elimination. Potassium carbonate is used as a heterogeneous base to scavenge HBr without acting as a competing nucleophile.
-
Preparation: In an oven-dried Schlenk flask under N2, dissolve 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Reagent Addition: Add the desired secondary amine (1.5 mmol) and finely ground anhydrous K2CO3 (2.0 mmol).
-
Reaction: Stir the suspension at 60°C for 12 hours.
-
Self-Validation Step: Monitor the consumption of the starting material via LC-MS (ESI+); the distinct bromide isotope pattern (M/M+2 ratio of 1:1) must disappear, replaced by the [M+H]+ of the product.
-
-
Workup: Quench the reaction with distilled H2O (15 mL) to dissolve inorganic salts. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: High-Throughput Cytotoxicity Screening (CellTiter-Glo Assay)
Causality: For highly 3D, lipophilic spiro-compounds, traditional colorimetric assays (like MTT) can yield false positives due to compound precipitation or redox interference. The CellTiter-Glo assay measures intracellular ATP via a luciferase reaction, providing a highly sensitive, interference-free luminescent readout directly proportional to the number of viable cells.
-
Cell Seeding: Seed target cancer cells (e.g., HeLa) at a density of 5,000 cells/well in a 96-well opaque white microplate (to prevent luminescent cross-talk). Incubate at 37°C, 5% CO2 for 24 hours.
-
Treatment: Prepare a 10 mM stock of the oxaspiro derivative in analytical grade DMSO. Perform serial dilutions in culture media (0.1 μM to 100 μM). Add to the wells, ensuring the final DMSO concentration remains strictly below 0.5% v/v to prevent solvent-induced cytotoxicity.
-
Incubation: Incubate the treated plates for 72 hours.
-
Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 mins) to ensure uniform enzyme kinetics. Add a volume of reagent equal to the culture media volume in each well.
-
Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Application Workflow Visualization
Divergent synthesis and therapeutic applications of the 2-(Bromomethyl)-1-oxaspiro[4.4]nonane scaffold.
References
-
[4] Synthesis of a Carbohydrate-Derived 1-Oxaspiro[4.4]nonane Skeleton and Its Conversion into Spironucleosides. Researcher.life / Elsevier.4
-
[2] Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. MDPI. 2
-
(±)-Walskiiglucinol A, a pair of rearranged acylphloroglucinol derivative enantiomers. Royal Society of Chemistry (RSC).
-
[3] Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. American Chemical Society (ACS).3
-
[1] 2-(Bromomethyl)-1-oxaspiro[4.4]nonane Product Data (CAS: 100238-92-4). CymitQuimica. 1
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane
As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesis or utilization of novel halogenated building blocks. 2-(Bromomethyl)-1-oxaspiro[4.4]nonane (CAS: 100238-92-4) presents a dual challenge for chemical waste management: it is a reactive primary alkyl halide (an alkylating agent) and a halogenated organic compound.
Proper disposal of this reagent goes beyond merely tossing it into a waste carboy. It requires a self-validating workflow that neutralizes its biological toxicity while strictly adhering to federal environmental regulations regarding halogenated waste streams.
Chemical Profiling & Risk Assessment
Before designing a disposal protocol, we must define the operational parameters of the waste stream. The table below summarizes the quantitative and qualitative data that dictate our handling strategy.
| Property | Value | Operational Implication |
| Chemical Name | 2-(Bromomethyl)-1-oxaspiro[4.4]nonane | Contains a reactive bromomethyl group. |
| CAS Number | 100238-92-4 | Unique identifier for SDS and EHS tracking. |
| Molecular Formula | C9H15BrO | High halogen content by weight; mandates specific incineration. |
| Hazard Classification | Primary Alkyl Halide | Strong alkylating agent; requires chemical quenching prior to disposal. |
| Waste Category | Halogenated Organic Waste | Subject to Land Disposal Restrictions[1]. |
The Causality of Halogenated Waste Segregation
Why do we treat halogenated waste with such strict isolation? Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically the Land Disposal Restrictions outlined in [1], halogenated organic compounds (HOCs) are subject to intense regulatory oversight[2].
-
Incineration Dynamics: Halogenated solvents and reagents cannot be disposed of via standard organic waste streams. Their combustion requires specialized, high-temperature incineration facilities equipped with scrubbers to prevent the atmospheric release of highly toxic polychlorinated or polybrominated dibenzodioxins and furans.
-
The Cost of Contamination: As mandated by institutional Environmental Health and Safety (EHS) guidelines, mixing even a residual amount of halogenated waste into a non-halogenated waste carboy legally converts the entire volume into a halogenated substance[3]. This needlessly escalates hazardous waste management costs and destroys the downstream recyclability of non-halogenated solvents.
Step-by-Step Methodology: Chemical Quenching & Disposal Workflow
Disposing of unreacted 2-(Bromomethyl)-1-oxaspiro[4.4]nonane poses a severe alkylating hazard to waste management personnel. The bromomethyl group is a potent electrophile, highly susceptible to bimolecular nucleophilic substitution (SN2). We leverage this exact mechanistic vulnerability to neutralize the compound before it enters the waste stream.
Protocol: SN2 Quenching of the Alkylating Hazard
-
Preparation & Engineering Controls: Conduct all operations inside a certified chemical fume hood. Equip personnel with chemical-resistant nitrile gloves, safety goggles, and a lab coat[4].
-
Reagent Setup: Prepare a quenching solution of 10% (v/v) ethanolamine in methanol (alternatively, 1M methanolic NaOH can be used). Ensure the volume of the quenching solution is at least 5 to 10 times the volume of the waste to provide a vast nucleophilic excess.
-
Controlled Addition: Slowly add the 2-(Bromomethyl)-1-oxaspiro[4.4]nonane waste to the stirring quenching solution.
-
Causality Insight: Slow addition mitigates the risk of localized exothermic heating, preventing solvent boil-off and ensuring the SN2 reaction proceeds smoothly without generating dangerous localized pressure.
-
-
Incubation: Stir the mixture continuously at room temperature for 2 to 4 hours to ensure the complete consumption of the alkylating agent.
-
Self-Validating Verification: Perform Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) on an aliquot of the mixture. The protocol is only considered complete when the starting material peak/spot is entirely absent.
-
Segregation & Transfer: Once verified, transfer the neutralized mixture to a designated Halogenated Organic Waste container[3].
-
Causality Insight: Even though the alkylating hazard has been neutralized, the resulting mixture still contains bromine (as bromide salts or covalently bound in the quenched product). It must therefore remain in the halogenated waste stream.
-
-
RCRA Compliant Labeling: Label the carboy explicitly. Do not use abbreviations. Write out the full chemical names of the contents (e.g., "Quenched brominated spirocyclic ether, ethanolamine, methanol") to ensure compliance with EPA tracking standards[1].
Visualizing the Disposal Pathway
To ensure laboratory personnel can rapidly make the correct logistical decisions at the bench, follow this verified disposal workflow:
Workflow for the safe quenching and segregation of halogenated spirocyclic waste.
References
-
Title: 40 CFR Part 268 -- Land Disposal Restrictions Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency URL: [Link]
-
Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency URL: [Link]
-
Title: Physical Plant Waste Disposal Guide Source: Department of Environmental Health and Safety, University of Louisville URL: [Link]
Sources
- 1. eCFR :: 40 CFR Part 268 -- Land Disposal Restrictions [ecfr.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Log in | UofL Intranet [my.louisville.edu]
- 4. 2-Bromo-4,6-di-tert-butylphenol | 20834-61-1 | Benchchem [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
